molecular formula C9H14O4 B156757 Methyl 1-hydroxy-4-oxocyclohexaneacetate CAS No. 81053-14-7

Methyl 1-hydroxy-4-oxocyclohexaneacetate

カタログ番号: B156757
CAS番号: 81053-14-7
分子量: 186.20 g/mol
InChIキー: UYLWRBIQRPNVNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been reported in Pseudogynoxys chenopodioides with data available.

特性

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLWRBIQRPNVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558458
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81053-14-7
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Uncharted Territory: The Undiscovered Biosynthetic Pathway of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented presence in the natural world and noted biological activities, the biosynthetic pathway of Methyl 1-hydroxy-4-oxocyclohexaneacetate remains an uncharted area of scientific inquiry. A thorough review of existing scientific literature reveals a significant gap in our understanding of how this specific secondary metabolite is produced in nature.

Currently, there is no published research detailing the enzymatic steps, precursor molecules, or regulatory mechanisms involved in the biosynthesis of this compound. This lack of information precludes the creation of a detailed technical guide on its core biosynthesis as requested. Consequently, quantitative data, detailed experimental protocols, and signaling pathway diagrams related to its formation are unavailable.

What is Known

This compound has been isolated from the plant Senecio scandens, a member of the Asteraceae family. Preliminary studies have indicated that this compound possesses both anti-inflammatory and antibacterial properties.

The genus Senecio is known for its rich and diverse secondary metabolism, prominently featuring the production of pyrrolizidine (B1209537) alkaloids and a wide array of terpenoids. While this provides a general context for the chemical capabilities of the plant, it does not offer specific insights into the formation of this compound. The structural uniqueness of this compound suggests a potentially novel biosynthetic route that does not align with the well-characterized pathways of the major classes of secondary metabolites found in Senecio species.

Future Research Directions

The absence of a known biosynthetic pathway for this compound presents a compelling opportunity for future research in the fields of natural product biosynthesis and enzymology. Elucidating this pathway would not only fill a fundamental knowledge gap but could also open avenues for the biotechnological production of this and potentially other bioactive molecules.

Key research steps to uncover this pathway would likely involve:

  • Genomic and Transcriptomic Analysis of Senecio scandens: Sequencing the genome and analyzing the transcriptome of this plant could help identify candidate genes encoding the enzymes responsible for the biosynthesis.

  • Isotopic Labeling Studies: Feeding labeled precursors to Senecio scandens cultures and tracking the incorporation of the labels into this compound could reveal the primary metabolic building blocks of the molecule.

  • Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be expressed and characterized to confirm their function in the biosynthetic pathway.

Until such dedicated research is undertaken, the biosynthesis of this compound will remain an intriguing puzzle in the vast landscape of plant secondary metabolism.

Unveiling "Methyl 1-hydroxy-4-oxocyclohexaneacetate": A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 1-hydroxy-4-oxocyclohexaneacetate" is a naturally occurring lactone that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available information regarding its discovery, isolation, and known biological activities. While this compound is documented as being isolated from the plant Senecio scandens, a member of the Asteraceae family, the primary scientific literature detailing its initial discovery and specific isolation protocols could not be identified in a thorough search of available databases.[1][2][3][4] Consequently, the detailed experimental methodologies and quantitative data from a primary source are not available at this time.

This document, therefore, summarizes the existing knowledge from secondary sources and presents a generalized workflow for the isolation of such a compound from a plant source.

Compound Properties

The known properties of "this compound" are summarized below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 81053-14-7MedChemExpress
Molecular Formula C₉H₁₄O₄MedChemExpress
Molecular Weight 186.21 g/mol MedChemExpress
Natural Source Senecio scandens[1][2][3][4]
Reported Activities Anti-inflammatory, Antibacterial[2][3][4]
Compound Type Lactone[2][3][4]

Biological Activity

"this compound" has been reported to possess both anti-inflammatory and antibacterial activities.[2][3][4] However, without the primary research articles, detailed information regarding the specific assays used, the potency of the compound (e.g., IC₅₀ or MIC values), and the spectrum of its activity is not available. The general anti-inflammatory and antibacterial properties of extracts from Senecio scandens have been noted in broader phytochemical reviews.[5][6]

A Generalized Experimental Protocol for Isolation

In the absence of the specific, published protocol for the isolation of "this compound," a general methodology for the isolation of a small molecule from a plant source is outlined below. This represents a hypothetical workflow that researchers could adapt.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Senecio scandens.

  • Air-dry the plant material in a shaded, well-ventilated area to prevent the decomposition of phytochemicals.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process should be repeated multiple times to ensure exhaustive extraction.

  • Alternatively, employ Soxhlet extraction for a more efficient process.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the target compound.

4. Chromatographic Purification:

  • Isolate the target compound from the enriched fraction using a combination of chromatographic techniques.

  • Column Chromatography: Utilize silica (B1680970) gel or Sephadex LH-20 column chromatography with a gradient elution system of appropriate solvents.

  • High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5. Structure Elucidation and Characterization:

  • Confirm the structure of the isolated pure compound using various spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of a natural product like "this compound" from a plant source.

Isolation_Workflow Plant Plant Material (Senecio scandens) Drying Drying & Grinding Plant->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Solvent Fractions (Hexane, EtOAc, etc.) Fractionation->Fractions Column_Chrom Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure Compound (Methyl 1-hydroxy-4- oxocyclohexaneacetate) HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS, IR) Pure_Compound->Analysis

Caption: Generalized workflow for natural product isolation.

Future Outlook

The reported anti-inflammatory and antibacterial activities of "this compound" warrant further investigation. Future research should focus on the total synthesis of this compound to provide a reliable source for pharmacological studies. Detailed biological assays are necessary to quantify its efficacy, elucidate its mechanism of action, and assess its potential as a lead compound for drug development. The absence of a readily available primary publication on its isolation also highlights an opportunity for phytochemists to re-investigate the chemical constituents of Senecio scandens to potentially re-isolate and fully characterize this and other bioactive molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the specific compound "Methyl 1-hydroxy-4-oxocyclohexaneacetate" is limited in publicly accessible scientific literature and chemical databases. The information presented herein is based on the predicted properties derived from its chemical structure, inferred from its IUPAC name, and supplemented with data from a commercial supplier and related compounds.

Introduction

This compound is an organic compound of interest due to its reported isolation from the natural source Senecio scandens and its potential biological activities.[1] This technical guide provides a summary of its predicted physicochemical properties, detailed experimental protocols for their determination, and an exploration of the relationships between its structure and properties. Given the scarcity of direct experimental data, this document serves as a foundational resource for researchers initiating studies on this molecule.

From its name, the chemical structure is deduced to be a cyclohexane (B81311) ring substituted at the 1-position with both a hydroxyl group and a methyl acetate (B1210297) group, and at the 4-position with a ketone (oxo group). A more systematic IUPAC name for this structure is methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate .

Predicted Physicochemical Properties

Due to the absence of comprehensive experimental data, the following physicochemical properties have been predicted based on the deduced chemical structure of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. These values provide estimations and should be confirmed through empirical testing.

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
logP (Octanol-Water Partition Coefficient) -0.35Indicates higher solubility in water than in octanol (B41247).
Topological Polar Surface Area (TPSA) 63.6 ŲSuggests moderate cell permeability.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 4From the two carbonyl oxygens and two ether oxygens.
Rotatable Bond Count 3

Biological Context

This compound, referred to as "Compound 7," has been isolated from the natural plant Senecio scandens.[1] It is described as a lactone and is reported to possess anti-inflammatory and antibacterial activity.[1] The description as a lactone suggests that the compound may exist in equilibrium with or readily convert to an intramolecularly cyclized form. Further research into related Senecio species has identified other complex cyclohexanone (B45756) derivatives, indicating a diverse family of related natural products.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generic protocols for the experimental determination of the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]

  • Capillary tubes (sealed at one end)[2][4]

  • Thermometer[2][3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[3]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Place the capillary tube in the heating block of the melting point apparatus.[2]

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3]

  • For a pure compound, the melting range should be narrow (0.5-2°C).[2]

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

  • Thiele tube or a small test tube with a side arm[5][6]

  • Capillary tube (sealed at one end)[5][7]

  • Thermometer[5][6]

  • Heating source (e.g., Bunsen burner or oil bath)

  • Liquid paraffin (B1166041) or other high-boiling liquid

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the Thiele tube or a small test tube.[8]

  • Invert a capillary tube (sealed end up) and place it into the liquid sample.[5][7]

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Heat the apparatus slowly and uniformly.[5]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[5]

Aqueous Solubility Determination

Solubility provides insight into the polarity and intermolecular forces of a compound.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Pipettes

Procedure:

  • Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.

  • Add a known volume of distilled water (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble at that concentration. The process can be repeated with increasing amounts of the solute to determine the saturation point.

  • If the compound is insoluble, its solubility class can be further investigated by testing its solubility in acidic and basic aqueous solutions (e.g., 5% HCl and 5% NaOH) to identify acidic or basic functional groups.[10][11]

pKa Determination

The pKa value quantifies the acidity of a compound.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure (Potentiometric Titration):

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

  • Slowly add the standardized base solution from a burette in small increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • n-Octanol

  • Water (or a suitable buffer)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)[13]

Procedure (Shake-Flask Method):

  • Pre-saturate the n-octanol with water and the water with n-octanol.

  • Prepare a stock solution of the compound in one of the phases.

  • Add known volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

  • Add a small amount of the stock solution.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.[13]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.[14][15]

Structure-Property Relationship Diagram

The following diagram illustrates the logical relationships between the functional groups present in this compound and its predicted physicochemical properties.

G Structure-Property Relationships of this compound cluster_structure Chemical Structure cluster_fgs Functional Groups cluster_properties Physicochemical Properties Structure This compound FG Functional Groups Hydroxyl Hydroxyl (-OH) Ketone Ketone (C=O) Ester Methyl Ester (-COOCH3) Solubility Aqueous Solubility Hydroxyl->Solubility Increases (H-bonding) pKa Acidity (pKa) Hydroxyl->pKa Weakly acidic logP Lipophilicity (logP) Hydroxyl->logP Decreases Polarity Molecular Polarity Hydroxyl->Polarity Increases Ketone->Solubility Increases (dipole-dipole) Ketone->Polarity Increases BP Boiling Point Ketone->BP Increases Ester->Solubility Slightly increases Ester->Polarity Increases Ester->BP Increases Polarity->Solubility Directly influences Polarity->logP Inversely influences

Caption: Relationship between functional groups and physicochemical properties.

Conclusion

This compound is a natural product with potential biological activities that warrant further investigation. This guide provides a compilation of its predicted physicochemical properties based on its deduced structure and outlines standard experimental procedures for their empirical validation. The provided structure-property relationship diagram offers a conceptual framework for understanding how its chemical features influence its physical behavior. Future research should focus on the experimental determination of these properties to build a comprehensive and accurate profile of this compound, which will be essential for its potential development in pharmaceutical or other scientific applications.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a bifunctional organic molecule containing a hydroxyl group, a ketone, and a methyl ester. These functional groups, along with the cyclohexyl core, give the molecule distinct spectroscopic characteristics. This guide outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound suggest a complex NMR spectrum due to the stereochemistry at C1 and the conformation of the cyclohexane (B81311) ring. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OH1.5 - 3.0Singlet (broad)-
-OCH₃~3.7Singlet-
-CH₂-COOCH₃~2.6Singlet-
Cyclohexyl Protons (axial & equatorial)1.5 - 2.8Multiplets2-15

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ketone)208 - 212
C=O (ester)170 - 175
C1 (-C-OH)68 - 72
-OCH₃50 - 55
-CH₂-COOCH₃40 - 45
Cyclohexyl -CH₂- (adjacent to C=O)35 - 40
Cyclohexyl -CH₂- (adjacent to C1)30 - 35
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Weight: 200.22 g/mol )

m/zPredicted Fragment
200[M]⁺ (Molecular Ion)
182[M - H₂O]⁺
169[M - OCH₃]⁺
141[M - COOCH₃]⁺
127[M - CH₂COOCH₃]⁺
99[M - H₂O - CH₂COOCH₃]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS, or Gas Chromatography-Mass Spectrometry, GC-MS)

  • Sample of this compound

  • Appropriate solvent (e.g., methanol, acetonitrile (B52724) for ESI; dichloromethane, ethyl acetate (B1210297) for GC)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Sample Introduction: Infuse the sample solution directly into the ion source via a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be further studied using tandem mass spectrometry (MS/MS) if required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) Dissolution->NMR_Acq NMR Sample MS_Acq Mass Spectrometry (EI or ESI) Dissolution->MS_Acq MS Sample NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Identification) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound, along with detailed protocols for their acquisition. While experimental data for this specific molecule is not currently available, the predictive information and standardized methods presented here offer a solid foundation for researchers and scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The application of these spectroscopic techniques is crucial for confirming the chemical structure and purity, which are essential aspects of drug discovery and development.

Spectroscopic Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate, a lactone with noted anti-inflammatory and antibacterial properties. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of structurally similar compounds. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers in the identification, characterization, and quality control of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous cyclohexane (B81311) derivatives containing hydroxyl, ketone, and methyl ester functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3H-OCH₃ (Methyl Ester)
~ 3.50br s1H-OH
2.60 - 2.80m2H-CH₂-C(=O)-
2.20 - 2.40m4HCyclohexane ring protons adjacent to C=O
1.80 - 2.00m4HRemaining cyclohexane ring protons

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 210CC=O (Ketone)
~ 175CC=O (Ester)
~ 70CC-OH
~ 52CH₃-OCH₃
~ 45CH₂-CH₂-C(=O)-
~ 35-40CH₂Cyclohexane ring carbons

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (Alcohol)
~ 1735StrongC=O stretch (Ester)[1][2]
~ 1715StrongC=O stretch (Cyclic Ketone)[1][2]
1300 - 1000StrongC-O stretch (Ester and Alcohol)[1][2]
2960 - 2850MediumC-H stretch (Aliphatic)[1]
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
186[M]⁺ (Molecular Ion)
168[M - H₂O]⁺
155[M - OCH₃]⁺
127[M - COOCH₃]⁺
99Fragmentation of cyclohexane ring
59[COOCH₃]⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0.03% v/v).

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and soft tissues

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.[3]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

  • Pressure Application: If using a solid sample, apply pressure using the instrument's clamp to ensure good contact with the crystal.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer (e.g., with Electron Impact ionization and a quadrupole or time-of-flight analyzer)

  • Sample of this compound

  • Solvent (e.g., methanol, acetonitrile)

  • Vials and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

  • Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.[5][6]

  • Mass Analysis: The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Functional_Groups Functional Group Identification FTIR->Functional_Groups Vibrational Frequencies Molecular_Weight Molecular Weight and Formula Confirmation MS->Molecular_Weight m/z values Final_Characterization Complete Molecular Characterization Structure->Final_Characterization Combined Analysis Functional_Groups->Final_Characterization Combined Analysis Molecular_Weight->Final_Characterization Combined Analysis

Caption: Workflow for the spectroscopic analysis of the target compound.

Molecular_Structure_and_Key_Groups cluster_structure This compound cluster_groups Key Functional Groups for Spectroscopy mol A Hydroxyl (-OH) IR: ~3400 cm⁻¹ (broad) ¹H NMR: ~3.5 ppm B Ketone (C=O) IR: ~1715 cm⁻¹ ¹³C NMR: ~210 ppm C Methyl Ester (-COOCH₃) IR: ~1735 cm⁻¹ (C=O), ~1200 cm⁻¹ (C-O) ¹H NMR: ~3.7 ppm ¹³C NMR: ~175, 52 ppm

Caption: Key functional groups and their expected spectroscopic signals.

References

Unveiling a Potential Therapeutic: A Technical Guide to Methyl 1-hydroxy-4-oxocyclohexaneacetate from Senecio scandens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecio scandens, a plant with a rich history in traditional medicine, is a promising source of novel bioactive compounds. Among these is Methyl 1-hydroxy-4-oxocyclohexaneacetate, a lactone that has demonstrated noteworthy anti-inflammatory and antibacterial properties. This technical guide provides an in-depth overview of this compound, consolidating available scientific information to support further research and drug development endeavors. This document outlines a plausible pathway for the isolation, characterization, and biological evaluation of this compound, drawing upon established methodologies for phytochemical analysis of the Senecio genus. While direct and extensive research on this specific molecule is emerging, this guide serves as a foundational resource, integrating data from studies on Senecio scandens extracts and related compounds to illuminate its therapeutic potential.

Introduction

Senecio scandens Buch.-Ham., a member of the Asteraceae family, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its purported anti-inflammatory, antimicrobial, and hepatoprotective effects.[1][2] The plant's diverse phytochemical profile includes flavonoids, phenolic acids, terpenes, and a notable class of compounds, pyrrolizidine (B1209537) alkaloids, which necessitate careful toxicological assessment.[1][2] Recent scientific interest has focused on isolating and characterizing specific bioactive constituents to validate and understand the mechanisms behind its traditional uses.

One such compound of interest is this compound, a cyclohexanone (B45756) derivative isolated from Senecio scandens.[3] Preliminary studies indicate its potential as an anti-inflammatory and antibacterial agent, positioning it as a lead compound for the development of new therapeutics.[3] This guide provides a comprehensive technical overview of its natural sourcing, proposed experimental protocols for its study, and insights into its potential mechanisms of action.

Phytochemical Landscape of Senecio scandens

Senecio scandens is a rich reservoir of secondary metabolites. While our focus is on this compound, it is crucial to understand the broader chemical context from which it is isolated.

Compound ClassExamples Found in Senecio scandensReported Biological Activities of the Class
Flavonoids Hyperoside, LinarinAnti-inflammatory, Antioxidant, Antibacterial[1]
Phenolic Acids Chlorogenic acidAntioxidant, Anti-inflammatory[1]
Terpenes Eudesmane derivativesVarious, including antimicrobial and cytotoxic
Alkaloids Pyrrolizidine alkaloids (e.g., Adonifoline)Hepatotoxic, requiring careful separation[1]
Cyclohexanones This compoundAnti-inflammatory, Antibacterial[3]

Experimental Protocols

The following sections detail proposed methodologies for the isolation, purification, and characterization of this compound from Senecio scandens, based on established techniques for natural product chemistry.

Isolation and Purification Workflow

A bioassay-guided fractionation approach is recommended to isolate this compound, ensuring that the fractions with the highest biological activity are prioritized for further purification.

G start Dried Aerial Parts of Senecio scandens extraction Methanol Extraction (Soxhlet or Maceration) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Methanol Extract concentration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) crude_extract->fractionation fractions Hexane, Ethyl Acetate, and Aqueous Fractions fractionation->fractions bioassay1 Bioassay Screening (Anti-inflammatory/Antibacterial) fractions->bioassay1 active_fraction Active Fraction (e.g., Ethyl Acetate) bioassay1->active_fraction column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom subfractions Sub-fractions column_chrom->subfractions bioassay2 Bioassay Screening of Sub-fractions subfractions->bioassay2 active_subfraction Active Sub-fraction bioassay2->active_subfraction hplc Preparative HPLC (e.g., C18 column) active_subfraction->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Bioassay-guided isolation workflow.
Structural Elucidation

The definitive structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations for this compound
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the chemical formula C8H12O4.
¹H NMR To determine the number and types of protons and their connectivity.Signals corresponding to a methyl ester, methylene (B1212753) groups of the cyclohexane (B81311) ring, and a hydroxyl proton.
¹³C NMR To determine the number and types of carbon atoms.Resonances for a carbonyl group (ketone), an ester carbonyl, a carbon bearing a hydroxyl group, and aliphatic carbons.
2D NMR (COSY, HMQC, HMBC) To establish detailed correlations between protons and carbons for unambiguous structural assignment.Correlation signals confirming the connectivity of the cyclohexane ring and the acetate moiety.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of the ketone and ester groups.

Biological Activity and Potential Mechanism of Action

While specific mechanistic studies on this compound are limited, the known bioactivities of Senecio scandens extracts provide a strong basis for hypothesized mechanisms.

Anti-inflammatory Activity

Extracts of Senecio scandens have been shown to exert anti-inflammatory effects, and it is plausible that this compound contributes to this activity. A key signaling pathway implicated in inflammation is the NF-κB pathway.

G compound Methyl 1-hydroxy-4- oxocyclohexaneacetate mapk MAPK Pathway compound->mapk Inhibits nfkb_inhibition Inhibition of NF-κB Activation mapk->nfkb_inhibition inflammatory_mediators Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and PGE2 nfkb_inhibition->inflammatory_mediators inflammation_reduction Reduction of Inflammation inflammatory_mediators->inflammation_reduction

Caption: Hypothesized anti-inflammatory signaling pathway.
Antibacterial Activity

The antibacterial action of Senecio scandens extracts is well-documented against a range of pathogens. The proposed mechanism for its antibacterial constituents often involves the disruption of bacterial cell integrity.

Bacterial StrainTypeReported MIC of S. scandens Extract
Staphylococcus aureusGram-positive0.04 g/L
Escherichia coliGram-negative0.10 g/L
Salmonella enteritidisGram-negative0.08 g/L
Bacillus anthracisGram-positive0.10 g/L
Streptococcus hemolyticusGram-positive0.06 g/L

Note: MIC values are for the total flavonoid extract and may not be representative of the pure compound.

Future Directions and Drug Development Potential

This compound from Senecio scandens represents a compelling starting point for drug discovery programs. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the pure compound to understand its anti-inflammatory and antibacterial effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess its drug-like properties and safety profile, paying close attention to any potential for off-target effects, given the presence of pyrrolizidine alkaloids in the source plant.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of inflammatory diseases and bacterial infections.

Conclusion

This compound is a promising bioactive natural product from Senecio scandens. Although research on this specific molecule is in its early stages, the existing data on the plant's extracts and related compounds provide a strong rationale for its further investigation. The experimental frameworks and mechanistic hypotheses presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural compound. Through rigorous scientific inquiry, this compound could be developed into a novel therapeutic agent for the treatment of inflammatory and infectious diseases.

References

"Methyl 1-hydroxy-4-oxocyclohexaneacetate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Methyl 1-hydroxy-4-oxocyclohexaneacetate," a compound identified through systematic nomenclature analysis as 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone . This document collates its chemical identifiers, plausible synthetic routes, and known biological context based on its natural source.

Chemical Identity and Properties

Initial searches for "this compound" did not yield a direct match with a registered CAS number. However, a structurally consistent and named compound, 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone , has been identified with the following identifiers. It is plausible that the initial name is a non-standard descriptor for this molecule.

IdentifierValueReference
CAS Number 81053-14-7[1]
IUPAC Name 4-Hydroxy-4-(2-methoxy-2-oxoethyl)cyclohexan-1-one
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.20 g/mol
Synonyms 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone[1]

Plausible Synthesis Pathway: The Reformatsky Reaction

A generalized experimental protocol for a Reformatsky reaction is as follows:

  • Activation of Zinc: Zinc dust is activated, typically by washing with an acidic solution to remove the passivating layer of zinc oxide, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: The activated zinc is placed in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent, such as THF or a mixture of benzene (B151609) and ether, is added.

  • Initiation: A small portion of the α-halo ester (in this case, methyl bromoacetate) is added to initiate the reaction, which is often indicated by a gentle exotherm.

  • Addition of Reactants: A solution of the ketone (1,4-cyclohexanedione) and the remaining methyl bromoacetate (B1195939) in the reaction solvent is added dropwise to the zinc suspension. The reaction mixture is typically stirred and may require heating to reflux to ensure completion.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess zinc is removed by filtration. The reaction is then quenched by the addition of a dilute acid (e.g., sulfuric acid). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired β-hydroxy ester.

Below is a conceptual workflow for the proposed synthesis of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_4_Cyclohexanedione 1,4-Cyclohexanedione Reformatsky_Reaction Reformatsky Reaction (Anhydrous Solvent, Inert Atmosphere) 1_4_Cyclohexanedione->Reformatsky_Reaction Methyl_Bromoacetate Methyl Bromoacetate Methyl_Bromoacetate->Reformatsky_Reaction Zinc_Dust Zinc Dust Zinc_Dust->Reformatsky_Reaction Quenching Acidic Work-up Reformatsky_Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone Purification->Final_Product

Proposed synthesis workflow for 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone.

Biological Context and Potential Activities

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone has been identified as a natural product isolated from the plant Senecio scandens.[1] This plant has a history of use in traditional medicine, and various extracts have been studied for their pharmacological properties. While specific biological data for 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone is scarce, the activities of the plant extract and related compounds can provide insights into its potential therapeutic relevance.

Extracts from Senecio scandens have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects

  • Antimicrobial properties

  • Antioxidant activity

  • Antiviral effects

  • Antitumoral activity

It is important to note that these activities are attributed to the complex mixture of compounds present in the plant extract, which includes flavonoids, phenolic acids, and alkaloids. The specific contribution of 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone to these effects has not been elucidated.

The flavonoid-rich fractions of Senecio scandens have been shown to have immunomodulatory potential, suggesting a possible role in modulating immune responses.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a cytotoxic compound, a property suggested by the activities of other compounds isolated from Senecio.

G Compound 4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone (Hypothetical Cytotoxic Agent) Receptor Cell Surface Receptor Compound->Receptor Binds to Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Initiates Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspase activation) Mitochondria->Apoptosis_Pathway Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothetical signaling pathway for a cytotoxic compound.

Conclusion and Future Directions

4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone represents a natural product with a chemical structure amenable to laboratory synthesis. While its specific biological functions remain largely unexplored, its origin from a medicinally active plant suggests potential for further investigation. Future research should focus on the definitive synthesis and purification of this compound to enable detailed biological screening. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its potential as a lead compound in drug discovery, particularly in the areas of oncology and immunology, given the known activities of its source organism.

References

Technical Guide: Solubility and Stability of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone isolated from Senecio scandens, which has demonstrated potential anti-inflammatory and antibacterial activities.[1][2][3][4] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent. This technical guide provides a framework for characterizing the solubility and stability of this compound, based on established methodologies for natural products and structurally related molecules. It includes detailed experimental protocols and conceptual diagrams to guide researchers in generating critical data for formulation development and preclinical assessment.

Physicochemical Properties and Predicted Solubility Behavior

There is limited publicly available quantitative data on the solubility of this compound. However, its chemical structure, featuring a cyclohexanone (B45756) ring, a hydroxyl group, and a methyl ester, suggests it is a moderately polar molecule.

Cyclohexanone and its derivatives generally exhibit low aqueous solubility due to the nonpolar nature of the cyclic structure.[5] The presence of a ketone group and a hydroxyl group in this compound can contribute to some degree of polarity and the potential for hydrogen bonding, which may enhance its solubility in water compared to unsubstituted cyclohexanone.[6] The solubility is expected to be higher in organic solvents.[6]

Table 1: Predicted Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous
WaterLow to ModerateThe polar hydroxyl and ester groups may allow for some aqueous solubility, but the nonpolar cyclohexanone ring will limit it.[5][6]
SalineLow to ModerateSimilar to water, with slight variations depending on salt concentration.
Organic
Alcohols (e.g., Ethanol, Methanol)HighThe hydroxyl group and the ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate dissolution.
Ethers (e.g., Diethyl ether)Moderate to HighThe ester and ketone functionalities will likely interact favorably with ether solvents.
Ketones (e.g., Acetone)High"Like dissolves like" principle suggests high solubility in a ketone solvent.
Chlorinated Solvents (e.g., Dichloromethane)Moderate to HighExpected to be a good solvent due to its ability to dissolve moderately polar compounds.
Hydrocarbons (e.g., Hexane)LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.[7]

Materials
  • This compound (analytical standard)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol (B129727), acetone, diethyl ether, dichloromethane, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Centrifuge the collected supernatant at high speed to remove any remaining suspended solid particles.

  • Quantification:

    • Dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a standard curve of this compound to accurately quantify the concentration in the samples.

  • Data Analysis:

    • Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

Predicted Stability Profile and Degradation Pathways

The stability of this compound can be influenced by several factors, including pH, temperature, and light. As a β-hydroxy keto ester, it may be susceptible to certain degradation pathways.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.

  • Decarboxylation: β-keto acids, which can be formed from the hydrolysis of the ester, are known to be unstable and can readily undergo decarboxylation upon gentle heating.[9]

  • Oxidation: The secondary alcohol and the ketone functionality could be susceptible to oxidation.

  • Epimerization: The stereocenters in the molecule could be prone to epimerization under certain conditions.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathway
pH
Acidic (pH 1-3)Low to ModerateAcid-catalyzed hydrolysis of the ester.
Neutral (pH 6-8)Moderate to HighExpected to be most stable around neutral pH.
Basic (pH 9-12)LowBase-catalyzed hydrolysis of the ester.
Temperature
Refrigerated (2-8 °C)HighLow temperature should minimize degradation rates.
Room Temperature (20-25 °C)ModerateGradual degradation may occur over time.
Elevated Temperature (≥ 40 °C)LowAccelerated degradation, including hydrolysis and potentially decarboxylation if hydrolysis occurs.[9]
Light
Protected from LightHighShould be stable if protected from light.
Exposed to UV/Visible LightModerate to LowPhotodegradation may occur, depending on the chromophores in the molecule.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Materials
  • This compound (analytical standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution). The use of a PDA or MS detector will help in identifying and characterizing the degradation products.

  • Data Analysis:

    • Determine the percentage of degradation of this compound under each condition.

    • Identify and quantify the major degradation products.

Visualization of Relevant Pathways and Workflows

Anti-Inflammatory Signaling Pathway

Natural products, including lactones, often exert their anti-inflammatory effects by modulating key signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathway.[11][12]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Methyl 1-hydroxy-4- oxocyclohexaneacetate Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Putative anti-inflammatory mechanism of action.

Antibacterial Mechanism of Action

The antibacterial activity of lactones is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. The α,β-unsaturated lactone moiety, if present or formed, can act as a Michael acceptor, leading to irreversible binding with nucleophilic residues in proteins.[13][14]

antibacterial_mechanism cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall/Membrane cluster_cytoplasm Cytoplasm Membrane Cell Membrane Integrity Bacterial_Growth Bacterial Growth & Biofilm Formation Membrane->Bacterial_Growth Enzymes Essential Enzymes (e.g., with Cys-SH) Enzymes->Bacterial_Growth QS Quorum Sensing Signaling QS->Bacterial_Growth Lactone Methyl 1-hydroxy-4- oxocyclohexaneacetate Lactone->Membrane Disruption Lactone->Enzymes Inactivation (Michael Addition) Lactone->QS Interference

Caption: Potential antibacterial mechanisms of action.

Experimental Workflow for Solubility and Stability Studies

A logical workflow is essential for the systematic characterization of a new chemical entity.

experimental_workflow start Start: Pure Compound solubility Solubility Screening (Shake-Flask Method) start->solubility forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation formulation Pre-formulation Development solubility->formulation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev long_term_stability Long-Term Stability Studies (ICH Conditions) method_dev->long_term_stability long_term_stability->formulation end End: Characterized Compound formulation->end

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its systematic characterization. By following the outlined experimental protocols and considering the predicted behaviors, researchers can generate the necessary solubility and stability data to advance the development of this promising natural product. The provided diagrams offer a conceptual basis for understanding its potential mechanisms of action and for planning a comprehensive research strategy.

References

Unveiling Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone that has garnered interest for its potential therapeutic properties. Isolated from Senecio scandens, a plant with a history in traditional medicine, this compound has demonstrated noteworthy anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study.

Chemical Properties and Isolation

Table 1: Physicochemical Properties of Structurally Related Compounds

Due to the limited publicly available data for the target compound, this table presents information on structurally similar molecules to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
Methyl 1-hydroxy-4-methylcyclohexanecarboxylateC9H16O3172.22[1]
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylateC9H16O3172.22[2]
1-Hydroxy-4-methylcyclohexane-1-carboxylic acidC8H14O3158.19[3]

Biological Activity

This compound has been reported to possess both anti-inflammatory and antibacterial properties[4]. The extracts of its source, Senecio scandens, have a documented history of use in traditional medicine for treating inflammatory and infectious conditions.

Anti-inflammatory Activity

While the specific mechanisms of action for this compound are not detailed in the available literature, extracts from Senecio scandens have been shown to exhibit anti-inflammatory effects. The precise quantitative data regarding the anti-inflammatory potency of the isolated compound (e.g., IC50 values) are expected to be in the primary publication but are not publicly accessible.

Antibacterial Activity

Similarly, the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values) of this compound are reported in the original isolation paper but are not available in the public domain. The general antibacterial properties of Senecio scandens extracts suggest that this compound may contribute to the plant's traditional use in treating bacterial infections.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the likely methodologies based on standard practices in natural product chemistry, though the specific details are contained within the primary literature.

Isolation of this compound

The isolation of this lactone from Senecio scandens would typically involve the following workflow:

G cluster_0 Anti-inflammatory Assay cluster_1 Antibacterial Assay Cell_Culture Macrophage cell line (e.g., RAW 264.7) Stimulation Induction of inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treatment with this compound Stimulation->Treatment Measurement Quantification of inflammatory markers (e.g., NO, cytokines) Treatment->Measurement IC50 Determination of IC50 value Measurement->IC50 Bacterial_Strains Panel of pathogenic bacteria Broth_Dilution Broth microdilution method Bacterial_Strains->Broth_Dilution Incubation Incubation with varying concentrations of the compound Broth_Dilution->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

References

Methodological & Application

Application Notes and Protocols for Antibacterial Assay of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. "Methyl 1-hydroxy-4-oxocyclohexaneacetate" is a lactone compound isolated from the natural plant Senecio scandens.[1][2][3][4] Preliminary studies have indicated that this compound possesses both anti-inflammatory and antibacterial activities.[1][2][3][4][5] These application notes provide detailed protocols for the in vitro evaluation of the antibacterial efficacy of "this compound" using standardized methods. The protocols outlined below are fundamental for determining the minimum inhibitory concentration (MIC), the zone of inhibition, and the minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.

While specific data on the antibacterial activity of "this compound" is not extensively available in the public domain, the methodologies provided are based on established protocols for the antimicrobial susceptibility testing of novel compounds.[6][7][8] The data presented in the tables are representative examples to guide researchers in data presentation and interpretation.

Data Presentation: Antimicrobial Activity

The antibacterial efficacy of "this compound" can be quantified and summarized for clear comparison. The following tables present hypothetical data for the compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive640.5
Enterococcus faecalis (ATCC 29212)Gram-positive1281
Escherichia coli (ATCC 25922)Gram-negative2561
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>5122

Table 2: Zone of Inhibition for this compound (50 µg disk)

Bacterial StrainTypeZone of Inhibition (mm)Positive Control (Gentamicin 10 µg disk) Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive1422
Enterococcus faecalis (ATCC 29212)Gram-positive1019
Escherichia coli (ATCC 25922)Gram-negative821
Pseudomonas aeruginosa (ATCC 27853)Gram-negative018

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive642564Bactericidal
Enterococcus faecalis (ATCC 29212)Gram-positive128>512>4Bacteriostatic
Escherichia coli (ATCC 25922)Gram-negative256>512>2Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512>512--

An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[9]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11]

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates[6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[6]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Gentamicin)[6]

  • Negative control (vehicle/solvent for the test compound)[6]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.[12]

    • Inoculate the colonies into a tube containing 4-5 mL of sterile MHB.[6]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.[6] This typically corresponds to an optical density at 600 nm (OD600) of 0.08-0.13 and contains approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the test compound in sterile MHB directly in the 96-well plate.[6] For example, add 100 µL of MHB to wells 2 through 11. Add 100 µL of the highest concentration of the test compound to wells 1 and 2. Mix the contents of well 2 and transfer 100 µL to well 3, continuing this serial dilution to well 10. Discard 100 µL from well 10.[12] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11), bringing the final volume to 200 µL.[9]

    • Incubate the microtiter plate at 37°C for 18-24 hours.[6]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • A microplate reader can be used to measure the optical density at 600 nm to confirm visual inspection.[12]

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[13]

Materials:

  • "this compound"

  • Sterile filter paper disks (6 mm in diameter)[14]

  • Mueller-Hinton Agar (MHA) plates[15][16]

  • Bacterial strains

  • Sterile swabs

  • Positive and negative control disks[6]

Protocol:

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[6]

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by rotating it against the side of the tube.[6]

    • Streak the swab evenly across the entire surface of an MHA plate to ensure uniform growth.[15][17]

    • Allow the plate to dry for a few minutes.[13]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of "this compound".[6]

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[6]

    • Ensure the disks are pressed down firmly to make complete contact with the agar.[16]

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.[6]

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][18] This test is performed after the MIC has been determined.[9][19]

Materials:

  • Results from the MIC broth microdilution assay

  • MHA plates

  • Sterile pipette and tips

  • Incubator

Protocol:

  • Sub-culturing from MIC Wells:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[9]

  • Plating and Incubation:

    • Spread the aliquot evenly onto a properly labeled MHA plate.[9]

    • Also, plate an aliquot from the positive growth control well to confirm the initial inoculum concentration (this may require serial dilution).

    • Incubate the MHA plates at 37°C for 18-24 hours.[9]

  • Determining the MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]

Visualizations

Antibacterial_Assay_Workflow cluster_MIC MIC Determination (Broth Microdilution) cluster_Disk Agar Disk Diffusion cluster_MBC MBC Determination MIC_Start Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Compound in 96-well Plate MIC_Start->Serial_Dilution Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest Concentration with No Growth) Incubation_MIC->Read_MIC MBC_Start From MIC Plate (Wells with No Growth) Read_MIC->MBC_Start Provides basis for Disk_Start Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate Disk_Start->Inoculate_Plate Apply_Disks Apply Compound-impregnated Disks Inoculate_Plate->Apply_Disks Incubation_Disk Incubate at 37°C for 18-24h Apply_Disks->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone Subculture Subculture Aliquots onto MHA Plates MBC_Start->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Count_CFU Count Colonies (CFU) Incubation_MBC->Count_CFU Determine_MBC Determine MBC (≥99.9% Killing) Count_CFU->Determine_MBC

Caption: Workflow for determining the antibacterial activity of a novel compound.

Logical_Relationship Compound This compound MIC Minimum Inhibitory Concentration (MIC) (Bacteriostatic Activity) Compound->MIC determines Disk_Diffusion Zone of Inhibition (Qualitative Activity) Compound->Disk_Diffusion determines MBC Minimum Bactericidal Concentration (MBC) (Bactericidal Activity) MIC->MBC is a prerequisite for Interpretation Efficacy Profile (Bacteriostatic vs. Bactericidal) MIC->Interpretation MBC->Interpretation

References

Application Notes and Protocols for Anti-inflammatory Studies Using Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a lactone isolated from the medicinal plant Senecio scandens.[1][2] Traditionally, Senecio scandens has been used in Chinese medicine to treat various inflammatory conditions.[3][4] Modern pharmacological studies have confirmed that extracts from this plant exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[4] While direct studies on the anti-inflammatory properties of this compound are limited, research on extracts of Senecio scandens and other isolated compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent.

This document provides detailed application notes and experimental protocols for the evaluation of this compound in anti-inflammatory research.

Background and Rationale

Senecio scandens extracts have been shown to possess significant anti-inflammatory and analgesic effects.[3][5] Studies on polysaccharides from Senecio scandens have demonstrated the ability to ameliorate atopic dermatitis by modulating the gut microbiota and suppressing the MAPK/NF-κB signaling pathway.[6] Furthermore, an ethanol (B145695) extract of the plant was found to inhibit the synthesis or release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[3][5] Another compound isolated from Senecio scandens, Jacaranone, has been shown to modulate inflammatory signals triggered by TNFR1, which also involves the NF-κB pathway.[7]

Given this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.

Proposed Mechanism of Action

Based on studies of related compounds and extracts from Senecio scandens, a plausible mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR1) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK_Pathway->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Compound Methyl 1-hydroxy-4- oxocyclohexaneacetate Compound->MAPK_Pathway inhibits Compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Gene_Expression AP1->Gene_Expression

Caption: Proposed anti-inflammatory mechanism of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data from the proposed experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayConcentration (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide Production 1
10
50
100
COX-2 Inhibition 1
10
50
100
Pro-inflammatory Cytokine Secretion (LPS-stimulated RAW 264.7 cells) TNF-α (pg/mL) IL-6 (pg/mL)
Control0
LPS (1 µg/mL)0
Compound + LPS10
Compound + LPS50
Dexamethasone (10 µM) + LPS-

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%)
Vehicle Control-0
Carrageenan--
Compound25
Compound50
Compound100
Indomethacin10

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

Murine macrophage cell line RAW 264.7 will be used. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

To determine the non-toxic concentration range of the compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with different concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix 100 µL with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite (B80452) solution will be used to generate a standard curve.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

    • Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In_Vitro_Experimental_Workflow Start Start: RAW 264.7 Cell Culture MTT Cell Viability Assay (MTT) Determine non-toxic dose Start->MTT Pre-treatment Pre-treat cells with This compound MTT->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay ELISA Cytokine Quantification (ELISA) (TNF-α, IL-6) LPS_Stimulation->ELISA Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) LPS_Stimulation->Western_Blot

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Models

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.

This is a standard model for acute inflammation.

  • Protocol:

    • Divide animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Compound-treated groups (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control group (Indomethacin, 10 mg/kg, p.o.).

    • Administer the compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan in sterile saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

This model is used to assess the effect of the compound on systemic cytokine production.

  • Protocol:

    • Divide mice into groups as described above.

    • Administer the compound or vehicle 1 hour prior to LPS challenge.

    • Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg).

    • Collect blood samples at different time points (e.g., 2, 6, and 24 hours) post-LPS injection.

    • Measure serum levels of TNF-α and IL-6 using ELISA.

In_Vivo_Experimental_Workflow cluster_0 Carrageenan-Induced Paw Edema cluster_1 LPS-Induced Systemic Inflammation Start Start: Animal Acclimatization Grouping Randomly assign animals to treatment groups Start->Grouping Dosing Administer Compound/Vehicle/Positive Control Grouping->Dosing Carrageenan_Injection Inject Carrageenan into paw Dosing->Carrageenan_Injection LPS_Injection Inject LPS intraperitoneally Dosing->LPS_Injection Paw_Measurement Measure paw volume over time Carrageenan_Injection->Paw_Measurement Blood_Collection Collect blood samples LPS_Injection->Blood_Collection Cytokine_Analysis Analyze serum cytokines (ELISA) Blood_Collection->Cytokine_Analysis

Caption: Workflow for in vivo anti-inflammatory models.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. Based on the existing literature for Senecio scandens, this compound is a promising candidate for further research and development as a novel anti-inflammatory agent. The proposed experiments will help to elucidate its mechanism of action and evaluate its therapeutic potential.

References

Application Notes and Protocols: (1R,4R)- and (1S,4S)-4-Hydroxycyclohex-2-en-1-one as Versatile Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure 4-hydroxycyclohex-2-en-1-one is a valuable C6 chiral building block widely employed in the synthesis of pharmaceuticals and natural products. Its bifunctional nature, possessing both a hydroxyl group and an enone moiety, allows for a diverse range of chemical transformations. The strategic placement of these functionalities on a cyclohexane (B81311) scaffold provides a template for the stereocontrolled introduction of multiple chiral centers. This document outlines key applications and provides detailed protocols for the preparation and use of this important synthetic intermediate.

Physicochemical Properties and Spectral Data

PropertyValue
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
AppearanceColorless to pale yellow oil
Key NMR Signals (CDCl₃)¹H NMR: δ ~6.9 (d, 1H, CH =CHCO), ~6.1 (d, 1H, CH=CH CO), ~4.7 (m, 1H, CH OH), ~2.6-2.2 (m, 4H, -CH ₂-); ¹³C NMR: δ ~200 (C=O), ~150 (CH =CHCO), ~130 (CH=CH CO), ~65 (CHOH), ~35-40 (-CH₂-)
Optical RotationVaries with enantiomer and solvent.

Asymmetric Synthesis of 4-Hydroxycyclohex-2-en-1-one

The preparation of enantiomerically enriched 4-hydroxycyclohex-2-en-1-one can be effectively achieved through enzymatic kinetic resolution of the corresponding racemic acetate (B1210297).

Enzymatic Kinetic Resolution

Lipases are highly effective in the enantioselective hydrolysis of racemic 4-acetoxycyclohex-2-en-1-one. This method provides access to both the unreacted acetate and the hydrolyzed alcohol in high enantiomeric excess.

Workflow for Enzymatic Resolution:

G cluster_prep Substrate Preparation cluster_res Enzymatic Resolution cluster_prod Products rac_diol 1,4-Cyclohexanedione monoethylene ketal rac_hydroxyenone rac-4-Hydroxycyclohex-2-en-1-one rac_diol->rac_hydroxyenone Reduction & Hydrolysis rac_acetate rac-4-Acetoxycyclohex-2-en-1-one rac_hydroxyenone->rac_acetate Acetylation resolution rac-4-Acetoxycyclohex-2-en-1-one + Lipase (e.g., Novozyme 435) + Phosphate (B84403) Buffer separation Separation (Chromatography) resolution->separation s_acetate (S)-4-Acetoxycyclohex-2-en-1-one separation->s_acetate r_alcohol (R)-4-Hydroxycyclohex-2-en-1-one separation->r_alcohol

Caption: Workflow for enzymatic kinetic resolution.

Quantitative Data for Enzymatic Resolution:

LipaseAcyl DonorSolventProduct (ee%)Unreacted SM (ee%)Conversion (%)
Novozyme 435Vinyl acetatet-Butyl methyl ether>99 (R-alcohol)>99 (S-acetate)~50
PPLVinyl acetateDiisopropyl ether91 (R-acetate)75 (S-alcohol)45
PCLVinyl acetateTHF75 (R-acetate)39 (S-alcohol)34

PPL: Porcine Pancreatic Lipase; PCL: Pseudomonas cepacia Lipase.

Experimental Protocol: Enzymatic Resolution of (±)-4-Acetoxycyclohex-2-en-1-one
  • Preparation of Racemic Acetate: To a solution of racemic 4-hydroxycyclohex-2-en-1-one (10.0 g, 89.2 mmol) in dichloromethane (B109758) (200 mL) at 0 °C, add triethylamine (B128534) (18.6 mL, 134 mmol), acetic anhydride (B1165640) (12.6 mL, 134 mmol), and a catalytic amount of DMAP. Stir the mixture at room temperature for 4 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford racemic 4-acetoxycyclohex-2-en-1-one.

  • Enzymatic Hydrolysis: To a suspension of racemic 4-acetoxycyclohex-2-en-1-one (5.0 g, 32.4 mmol) in phosphate buffer (0.1 M, pH 7.0, 100 mL), add Novozyme 435 (Candida antarctica Lipase B, immobilized, 500 mg). Shake the mixture at 30 °C and monitor the reaction progress by chiral HPLC.

  • Work-up and Separation: When approximately 50% conversion is reached, filter off the enzyme and wash it with ethyl acetate. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. The resulting mixture of (S)-4-acetoxycyclohex-2-en-1-one and (R)-4-hydroxycyclohex-2-en-1-one is separated by column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Acetate (Optional): To obtain (S)-4-hydroxycyclohex-2-en-1-one, the separated (S)-acetate can be hydrolyzed using K₂CO₃ in methanol.

Applications in Total Synthesis

Chiral 4-hydroxycyclohex-2-en-1-one is a key intermediate in the synthesis of various complex molecules, including the anti-influenza drug oseltamivir (B103847).

Synthesis of a Key Intermediate for Oseltamivir

The synthesis of oseltamivir can utilize an aziridination of a derivative of 4-hydroxycyclohex-2-en-1-one as a crucial step.

Reaction Pathway for Oseltamivir Intermediate:

G start (R)-4-Hydroxycyclohex-2-en-1-one protected Protected Hydroxycyclohexenone start->protected Protection (e.g., TBDPSCl) aziridine Chiral Aziridine Intermediate protected->aziridine Stereoselective Aziridination oseltamivir Oseltamivir aziridine->oseltamivir Further Elaboration (multi-step)

Caption: Pathway to an Oseltamivir intermediate.

Quantitative Data for Key Steps:

StepReagentsYield (%)Diastereomeric Ratio
ProtectionTBDPSCl, imidazole (B134444), DMF95N/A
AziridinationNsON(CO₂Et)₂, Rh₂(OAc)₄85>20:1
Protocol: Stereoselective Aziridination
  • Protection of the Hydroxyl Group: To a solution of (R)-4-hydroxycyclohex-2-en-1-one (1.0 g, 8.9 mmol) in DMF (20 mL), add imidazole (1.5 g, 22.3 mmol) and TBDPSCl (2.8 mL, 10.7 mmol). Stir the mixture at room temperature overnight. Add water and extract with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purify the residue by column chromatography to yield the protected enone.

  • Aziridination: To a solution of the protected enone (1.0 g, 2.7 mmol) in dichloromethane (15 mL), add Rh₂(OAc)₄ (24 mg, 0.054 mmol) and NsON(CO₂Et)₂ (1.0 g, 3.2 mmol). Stir the reaction mixture at room temperature for 12 hours. Concentrate the mixture and purify by column chromatography to afford the desired aziridine.

Conclusion

(1R,4R)- and (1S,4S)-4-Hydroxycyclohex-2-en-1-one are highly valuable and versatile chiral building blocks in modern organic synthesis. Their efficient preparation via enzymatic resolution allows for access to enantiomerically pure starting materials for the synthesis of complex target molecules. The provided protocols offer reliable methods for the preparation and application of these important intermediates. The principles demonstrated here can be adapted for the synthesis of a wide range of other chiral cyclohexane-based structures.

Application Notes and Protocols for In Vitro Activity of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a lactone isolated from the plant Senecio scandens. Preliminary evidence suggests that this compound possesses both anti-inflammatory and antibacterial properties, making it a person of interest for further investigation as a potential therapeutic agent.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the biological activity of this compound.

The following sections outline the methodologies for assessing the anti-inflammatory and antibacterial effects of this compound. The anti-inflammatory assays focus on key pathways and mediators of inflammation, including the inhibition of nitric oxide (NO) production in macrophages, cyclooxygenase-2 (COX-2) activity, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The antibacterial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.

Data Presentation

Quantitative data generated from the following experimental protocols should be summarized for clear comparison. Below are template tables for presenting the results for anti-inflammatory and antibacterial assays.

Table 1: Anti-Inflammatory Activity of this compound

Assay TypeCell Line/EnzymeParameter MeasuredIC50 (µM)Positive ControlIC50 (µM) of Positive Control
Nitric Oxide (NO) ProductionRAW 264.7Nitrite (B80452) ConcentrationData to be generatedL-NAMEValue from literature
COX-2 InhibitionHuman Recombinant COX-2Prostaglandin G2Data to be generatedCelecoxibValue from literature
TNF-α ReleaseRAW 264.7TNF-α ConcentrationData to be generatedDexamethasoneValue from literature
IL-6 ReleaseRAW 264.7IL-6 ConcentrationData to be generatedDexamethasoneValue from literature

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 25923)Gram-positiveData to be generatedVancomycinValue from literature
Escherichia coli (e.g., ATCC 25922)Gram-negativeData to be generatedGentamicinValue from literature
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeData to be generatedCiprofloxacinValue from literature
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveData to be generatedPenicillin GValue from literature

Experimental Protocols

Anti-Inflammatory Assays

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the vehicle control wells. Incubate for another 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Calculate the IC50 value.

Nitric_Oxide_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add Methyl 1-hydroxy-4- oxocyclohexaneacetate incubate_24h_1->add_compound incubate_1h Incubate 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a incubate_10min_1 Incubate 10 min add_griess_a->incubate_10min_1 add_griess_b Add Griess Reagent B incubate_10min_1->add_griess_b incubate_10min_2 Incubate 10 min add_griess_b->incubate_10min_2 read_absorbance Read Absorbance (540 nm) incubate_10min_2->read_absorbance COX2_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Measurement add_reagents Add Reaction Mix (Buffer, Probe, Cofactor) add_inhibitor Add Inhibitor/ Compound add_reagents->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme add_substrate Add Arachidonic Acid add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) kinetically add_substrate->measure_fluorescence MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compound Prepare serial dilutions of compound in MHB inoculate_wells Inoculate wells with bacteria prepare_compound->inoculate_wells prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_wells incubate_24h Incubate 18-24h at 37°C inoculate_wells->incubate_24h read_turbidity Visually assess turbidity incubate_24h->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p P-IκB IkB_p->NFkB releases IkB_p->Proteasome ubiquitination & degradation IkB_NFkB:f0->IkB_p DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

References

Total Synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate, a molecule of interest in medicinal chemistry and natural product synthesis. The presented synthetic route utilizes the Reformatsky reaction as the key carbon-carbon bond-forming step. This application note includes a comprehensive experimental protocol, a summary of quantitative data for the key transformation, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted cyclohexane (B81311) derivative with potential applications in the development of novel therapeutic agents. Its structure, featuring a tertiary alcohol, a ketone, and a methyl ester, presents a unique synthetic challenge. The protocol detailed herein describes a practical and efficient approach to this target molecule, centered around the well-established Reformatsky reaction. This classic organozinc-mediated reaction allows for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde, and is particularly well-suited for the synthesis of the target molecule from a readily available starting material.

Synthetic Strategy

The total synthesis of this compound is proposed to proceed in a single step from the commercially available starting material, methyl 4-oxocyclohexanecarboxylate (B1232831). The key transformation is a Reformatsky reaction, where the ketone moiety of the starting material reacts with the organozinc reagent generated in situ from methyl bromoacetate (B1195939) and activated zinc metal. This reaction directly installs the 1-hydroxyacetate side chain, yielding the desired product.

Experimental Protocol

Synthesis of this compound

This protocol is based on general procedures for the Reformatsky reaction.[1][2]

Materials:

  • Methyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • Methyl bromoacetate (2.0 eq)

  • Activated Zinc dust (2.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (2.2 eq) and a crystal of iodine. Gently heat the flask until the purple color of the iodine disappears, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask containing the activated zinc, add anhydrous THF.

  • Initiation of the Reformatsky Reagent Formation: In a separate, dry flask, prepare a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) and methyl bromoacetate (2.0 eq) in anhydrous THF. Add a small portion of this solution to the stirred suspension of activated zinc in THF.

  • Reaction Progression: The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the shiny zinc surface. Once the reaction has initiated, add the remaining solution of the keto-ester and bromoacetate dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture to room temperature and then quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir the mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the key Reformatsky reaction step. Please note that the yield is an estimate based on similar reactions reported in the literature, as a specific yield for this exact transformation is not available.

ParameterValueReference/Comment
Starting Material Methyl 4-oxocyclohexanecarboxylateCommercially available.
Reagents Methyl bromoacetate, Activated Zinc
Solvent Anhydrous THF
Reaction Temperature Reflux (~66 °C in THF)
Reaction Time 2-4 hoursMonitored by TLC.
Typical Yield 60-80%Estimated based on Reformatsky reactions with cyclic ketones.[1][2] The actual yield may vary.
Diastereoselectivity Mixture of diastereomers expectedThe reaction creates a new stereocenter. The ratio will depend on the specific reaction conditions.[3][4]

Visualizations

Synthetic Workflow Diagram

Total_Synthesis Total Synthesis of this compound Start Methyl 4-oxocyclohexanecarboxylate Reagents 1. Methyl bromoacetate, Zn, I2 (cat.) 2. THF, Reflux Start->Reagents Product This compound Reagents->Product Reformatsky Reaction

References

Uncharted Territory: The Antibacterial Action of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary evidence suggests that Methyl 1-hydroxy-4-oxocyclohexaneacetate, a natural compound, possesses antibacterial properties. However, a detailed understanding of its mechanism of action within bacterial cells remains to be elucidated by the scientific community.

This compound is a lactone that has been isolated from plants such as Senecio scandens and Erinacea anthyllis.[1][2][3] While scientific sources acknowledge its anti-inflammatory and antibacterial activities, the specific molecular pathways and targets through which it exerts its antibacterial effects are not yet documented in publicly available research.[1][2][3][4][5][6][7]

Currently, there is a notable absence of published studies detailing the following critical aspects of its antibacterial action:

  • Molecular Target(s): The specific bacterial proteins, enzymes, or other cellular components that this compound binds to and inhibits have not been identified.

  • Signaling Pathway Interference: It is unknown which, if any, bacterial signaling pathways are disrupted by this compound.

  • Quantitative Efficacy Data: Key metrics for antibacterial potency, such as Minimum Inhibitory Concentration (MIC) values against a range of bacterial species, are not available in the reviewed literature.

  • Experimental Protocols: Without primary research articles focused on its mechanism of action, detailed experimental protocols for assays that could characterize its function do not exist.

Due to this lack of foundational research, it is not possible at this time to provide detailed application notes, experimental protocols, or diagrams illustrating the mechanism of action for this compound in bacteria. Further investigation is required to uncover the specifics of its antibacterial properties, which could pave the way for its potential development as a therapeutic agent. Researchers interested in this compound would need to conduct exploratory studies to determine its efficacy and mode of action.

References

Application Notes and Protocols for Methyl 1-hydroxy-4-oxocyclohexaneacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone that has been isolated from the plant Senecio scandens.[1][2][3] This compound has garnered interest in the field of medicinal chemistry due to its reported anti-inflammatory and antibacterial properties. These application notes provide a summary of its biological activities and detailed protocols for its isolation and evaluation, based on available scientific literature.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Molecular Formula: C₉H₁₄O₄ Molecular Weight: 186.21 g/mol IUPAC Name: Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Biological Activities

This compound has been identified as a compound with potential therapeutic applications, primarily demonstrating anti-inflammatory and antibacterial effects.

Anti-inflammatory Activity
Antibacterial Activity

This compound has demonstrated antibacterial activity.[1][2][3] Specific details regarding the spectrum of activity, such as the bacterial strains it is effective against and the minimum inhibitory concentrations (MICs), are not extensively documented in currently accessible literature.

Experimental Protocols

The following protocols are based on general methodologies for the isolation and biological evaluation of natural products and may be adapted for this compound.

Protocol 1: Isolation of this compound from Senecio scandens

This protocol describes a general procedure for the extraction and isolation of compounds from plant material.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Senecio scandens.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Concentrate each fraction using a rotary evaporator. The lactone is expected to be in the more polar fractions like ethyl acetate.

4. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Isolation

plant Senecio scandens (Aerial Parts) powder Drying & Grinding plant->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions n-Hexane, Ethyl Acetate, n-Butanol Fractions partition->fractions column_chroma Silica Gel Column Chromatography fractions->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway Inhibition

While the exact mechanism is not yet elucidated, a common pathway for anti-inflammatory action involves the inhibition of pro-inflammatory mediators.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation compound This compound compound->nfkb_pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising natural product scaffold for the development of new anti-inflammatory and antibacterial agents. The provided protocols offer a foundation for researchers to isolate and evaluate this compound. Further studies are warranted to elucidate its precise mechanisms of action, determine its full pharmacological profile, and explore its therapeutic potential through derivatization and structure-activity relationship studies.

References

Application Notes and Protocols for Methyl 1-hydroxy-4-oxocyclohexaneacetate in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a naturally occurring lactone that has been isolated from the plant Senecio scandens.[1][2][3][4] This compound has garnered interest in the field of natural product-based drug discovery due to its reported anti-inflammatory and antibacterial properties.[1][2][4][5][6] Senecio scandens itself has a history of use in traditional medicine and is known to produce a variety of bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which exhibit a broad spectrum of pharmacological effects such as anti-inflammatory, antimicrobial, and antioxidant activities.[7][8][9][10][11] These attributes of its source organism underscore the potential of this compound as a lead compound for the development of novel therapeutic agents.

These application notes provide an overview of the potential applications of this compound and detailed protocols for its investigation in a drug discovery context.

Potential Applications

  • Anti-inflammatory Agent: Based on its reported activity, this compound is a candidate for development as a novel anti-inflammatory drug. It could potentially be explored for the treatment of chronic inflammatory diseases. Further research is required to elucidate its mechanism of action, which may involve the inhibition of key inflammatory mediators.

  • Antibacterial Agent: The compound's antibacterial activity suggests its potential as a lead for the development of new antibiotics. This is particularly relevant in the era of increasing antimicrobial resistance. Cyclohexane (B81311) derivatives, in general, have been noted for their potential as antimicrobial agents.[12][13][14][15][16]

  • Scaffold for Synthesis of Novel Derivatives: The chemical structure of this compound can serve as a scaffold for the semi-synthesis or total synthesis of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Data Presentation

Currently, specific quantitative data on the anti-inflammatory and antibacterial activities of this compound is not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTest Concentration (µg/mL)% InhibitionIC50 (µg/mL)Positive Control% Inhibition (Positive Control)IC50 (Positive Control)
Protein DenaturationDiclofenac (B195802) Sodium
Membrane StabilizationDiclofenac Sodium
Nitric Oxide (NO) ProductionDexamethasone
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) ReleaseDexamethasone

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Positive ControlMIC (Positive Control)MBC (Positive Control)
Staphylococcus aureus (ATCC 25923)Ampicillin
Bacillus subtilis (ATCC 6633)Ampicillin
Escherichia coli (ATCC 25922)Ampicillin
Pseudomonas aeruginosa (ATCC 27853)Ampicillin

Experimental Protocols

The following are detailed, standardized protocols for evaluating the anti-inflammatory and antibacterial activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with PBS.

  • The reaction mixture consists of 2 ml of different concentrations of the test compound and 0.5 ml of 1% w/v Bovine Serum Albumin (BSA).

  • A control consists of 2 ml of PBS and 0.5 ml of 1% w/v BSA.

  • A positive control is prepared with 2 ml of different concentrations of diclofenac sodium and 0.5 ml of 1% w/v BSA.

  • Incubate all mixtures at 37°C for 20 minutes.

  • Induce denaturation by incubating at 70°C for 10 minutes.

  • Cool the mixtures to room temperature.

  • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 2: In Vitro Antibacterial Activity - Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: The microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Ampicillin (positive control)

  • Resazurin (B115843) solution (viability indicator)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacterial suspension with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Optionally, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Visualizations

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Methyl 1-hydroxy-4-oxocyclohexaneacetate stock solution start->prep_compound prep_concentrations Prepare serial dilutions of test compound and positive control prep_compound->prep_concentrations mix Mix test compound/ control with BSA solution prep_concentrations->mix prep_bsa Prepare 1% BSA solution prep_bsa->mix incubate_37 Incubate at 37°C for 20 min mix->incubate_37 denature Induce denaturation at 70°C for 10 min incubate_37->denature cool Cool to room temperature denature->cool measure Measure absorbance at 660 nm cool->measure calculate Calculate % inhibition measure->calculate end End calculate->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines Gene expression iNOS iNOS nucleus->iNOS Gene expression NO Nitric Oxide (NO) iNOS->NO M1H4O This compound M1H4O->IKK Potential Inhibition? M1H4O->NFkB Potential Inhibition?

Caption: Potential Anti-inflammatory Mechanism of Action.

References

Application Note & Protocols for Efficacy Testing of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The discovery and development of novel therapeutic agents are critical for addressing unmet medical needs. Methyl 1-hydroxy-4-oxocyclohexaneacetate is a lactone isolated from the natural plant Senecio scandens, which has been noted for its potential anti-inflammatory and antibacterial activities[1]. Given the structural similarities of related cyclohexane-containing compounds to molecules with demonstrated anticancer activity, this document outlines a comprehensive experimental design to investigate the potential efficacy of this compound as an anti-cancer agent. The following protocols provide a roadmap for a systematic, phased approach, beginning with broad in vitro screening and progressing to more detailed mechanistic and in vivo studies.

Hypothesis: this compound exhibits selective cytotoxicity against cancer cells by inducing apoptosis and/or cell cycle arrest, warranting further investigation as a potential therapeutic agent.

2. Experimental Design Overview

The experimental workflow is designed to efficiently assess the compound's efficacy, from initial screening to preliminary mechanism of action (MOA) studies. The design is divided into three main phases:

  • Phase 1: In Vitro Cytotoxicity Screening: To determine the compound's anti-proliferative activity and selectivity.

  • Phase 2: Mechanism of Action (MOA) Elucidation: To investigate the cellular pathways affected by the compound in sensitive cell lines.

  • Phase 3: Preliminary In Vivo Efficacy: To evaluate the compound's anti-tumor activity in a preclinical animal model.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy p1_start Compound Procurement & QC p1_assay MTT/CellTiter-Glo Assay (Cancer & Normal Cell Panel) p1_start->p1_assay p1_ic50 IC50 Determination & Selectivity Index (SI) Calculation p1_assay->p1_ic50 decision1 IC50 < 10 µM and SI > 2? p1_ic50->decision1 Proceed if promising p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p2_western Western Blot Analysis (Key Pathway Proteins) p2_apoptosis->p2_western p2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) p2_cellcycle->p2_western decision2 Apoptosis or Cell Cycle Arrest Confirmed? p2_western->decision2 Analyze results p3_model Xenograft Model Development p3_treatment Compound Administration & Tumor Monitoring p3_model->p3_treatment p3_endpoint Endpoint Analysis (Tumor Weight, Histology) p3_treatment->p3_endpoint decision1->p2_apoptosis decision1->p2_cellcycle decision2->p3_model Proceed to in vivo

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous control cell line to establish potency (IC50) and selectivity.

Protocol 3.1: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelium]) in their respective recommended media.

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, final concentration ≤0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    • Calculate the Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Data Presentation: Table 1
Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast
A549Lung
HCT116Colon
MCF-10ANormalN/A

Phase 2: Mechanism of Action (MOA) Elucidation

Objective: To investigate the underlying mechanisms of cell death induced by the compound in the most sensitive cancer cell line identified in Phase 1.

Protocol 4.1: Apoptosis Assay via Annexin V-FITC/PI Staining
  • Cell Treatment: Seed the selected cancer cell line in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4.2: Western Blot for Apoptotic Proteins
  • Protein Extraction: Treat cells as in 4.1. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G Compound Methyl 1-hydroxy- 4-oxocyclohexaneacetate Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulated by the compound.

Data Presentation: Tables 2 & 3

Table 2: Apoptosis Analysis

Treatment % Live Cells % Early Apoptosis % Late Apoptosis/Necrosis
Vehicle Control
Compound (IC50)

| Compound (2x IC50)| | | |

Table 3: Western Blot Densitometry (Relative to β-actin)

Treatment Cleaved Caspase-3 Cleaved PARP Bax/Bcl-2 Ratio
Vehicle Control
Compound (IC50)

| Compound (2x IC50)| | | |

Phase 3: Preliminary In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model using the most sensitive cancer cell line.

Protocol 5.1: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 2-5 million cancer cells (resuspended in Matrigel/PBS) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Tumor Growth: Monitor mice until tumors reach a palpable volume of approximately 100-150 mm³.

  • Randomization and Treatment:

    • Randomize mice into groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline + 5% DMSO, 10% Tween 80).

      • Group 2: Compound at Dose 1 (e.g., 25 mg/kg).

      • Group 3: Compound at Dose 2 (e.g., 50 mg/kg).

    • Administer treatment via an appropriate route (e.g., intraperitoneal injection) daily or as determined by preliminary toxicology studies.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length × Width²)/2.

    • Monitor body weight and general health status as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size (~1500 mm³) or at the end of the study period (e.g., 21-28 days).

  • Analysis: Excise tumors, weigh them, and process for histopathology (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation: Table 4
Treatment GroupAverage Tumor Volume (mm³ ± SEM) at Day 21Average Tumor Weight (g ± SEM)Average Body Weight Change (%)
Vehicle Control
Compound (25 mg/kg)
Compound (50 mg/kg)

This document provides a structured and detailed framework for the preclinical evaluation of this compound. The successful completion of these phases will provide critical data on the compound's anti-cancer efficacy, selectivity, and mechanism of action, forming the basis for further development and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate.

Synthesis Overview: The Reformatsky Reaction

The most probable synthetic route for this compound is the Reformatsky reaction. This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc.[1][2][3][4][5] In this case, 1,4-cyclohexanedione (B43130) reacts with methyl bromoacetate (B1195939) to form the desired product.

Due to the presence of two ketone functionalities in 1,4-cyclohexanedione, a key consideration is the potential for reaction at both sites. To achieve mono-addition, it is common practice to use a monoketal-protected form of 1,4-cyclohexanedione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Reformatsky reaction is not initiating. What are the possible causes and solutions?

A1: Failure to initiate is a common issue in the Reformatsky reaction. Several factors can contribute to this:

  • Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction.

    • Solution: Activate the zinc prior to the reaction. Common activation methods include washing with dilute acid (e.g., HCl), followed by rinsing with water, ethanol, and ether, and then drying under vacuum. Small amounts of iodine or 1,2-dibromoethane (B42909) can also be used to activate the zinc in situ.

  • Wet Glassware or Solvents: The organozinc intermediate is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Impure Reagents: Impurities in the 1,4-cyclohexanedione or methyl bromoacetate can inhibit the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use.

Q2: I am observing a significant amount of a dimeric by-product from methyl bromoacetate. How can I minimize this?

A2: The formation of methyl 4-bromo-3-oxobutanoate, a dimer of methyl bromoacetate, can occur if the organozinc reagent reacts with another molecule of methyl bromoacetate.

  • Solution: Add the methyl bromoacetate slowly to the reaction mixture containing the activated zinc and the ketone. This ensures that the organozinc reagent reacts with the ketone as it is formed, minimizing the chance of self-condensation.

Q3: My reaction is producing a mixture of the desired product and the di-addition product. How can I improve the selectivity for mono-addition?

A3: The presence of two ketone groups in 1,4-cyclohexanedione makes di-addition a likely side reaction.

  • Solution:

    • Use a Monoprotected Ketone: The most effective method is to start with a monoketal of 1,4-cyclohexanedione, such as 1,4-dioxaspiro[4.5]decan-8-one. This protects one of the ketone groups, forcing the reaction to occur at the unprotected site. The protecting group can then be removed in a subsequent step.

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the ketone relative to methyl bromoacetate and zinc.

Q4: The yield of my reaction is consistently low. What steps can I take to improve it?

A4: Low yields can result from a combination of the factors mentioned above.

  • Solution:

    • Optimize Reaction Conditions: Experiment with different solvents (e.g., THF, benzene, diethyl ether) and reaction temperatures.

    • Ensure Efficient Stirring: Good mixing is crucial to expose the zinc surface.

    • Proper Quenching: Quench the reaction carefully with a suitable acidic workup (e.g., dilute HCl, saturated ammonium (B1175870) chloride) to hydrolyze the zinc alkoxide intermediate without causing dehydration of the product.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the synthesis of this compound via the Reformatsky reaction using a monoprotected 1,4-cyclohexanedione.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (monoketal of 1,4-cyclohexanedione)

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Dilute Hydrochloric Acid (for deprotection)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Activate the zinc using your preferred method (e.g., acid wash or iodine).

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to the activated zinc.

  • Addition of Reactants: Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF to the zinc suspension. From the dropping funnel, add a solution of methyl bromoacetate in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Gently heat the mixture to initiate the reaction. Once initiated, maintain the reaction at a gentle reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Ketal Intermediate: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected form of the product.

  • Deprotection: Dissolve the purified ketal in a suitable solvent (e.g., acetone) and add dilute hydrochloric acid. Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Final Purification: Neutralize the acid and extract the product with an organic solvent. Wash, dry, and remove the solvent. Purify the final product by column chromatography to yield this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

ParameterValue
Molar Ratio (Ketone:Bromoester:Zinc)1 : 1.1 : 1.5
Reaction Temperature40-50 °C
Reaction Time2-4 hours
Typical Yield (after purification)60-75%
Purity (by HPLC)>98%

Table 2: Common Impurities and Their Identification

Impurity NameStructurePotential OriginIdentification Method
Unreacted 1,4-cyclohexanedioneO=C1CCC(=O)CC1Incomplete reactionGC-MS, NMR
Methyl 4-bromo-3-oxobutanoateBrCH2C(=O)CH2COOCH3Dimerization of methyl bromoacetateGC-MS, NMR
Di-adduct ProductHO(C1CC(CC1)C(O)(CC(=O)OC)C)CC(=O)OCReaction at both ketone sitesLC-MS, NMR
Dehydration ProductC1=CC(CC=C1O)CC(=O)OCAcid-catalyzed elimination of waterGC-MS, NMR

Visualizations

G cluster_workflow Experimental Workflow A Zinc Activation B Reaction Setup (Anhydrous THF) A->B C Reactant Addition (Ketone & Bromoester) B->C D Reflux C->D E Aqueous Workup (NH4Cl Quench) D->E F Extraction E->F G Purification of Ketal F->G H Deprotection (Dilute HCl) G->H I Final Purification H->I

Caption: A typical experimental workflow for the synthesis of this compound.

G cluster_impurities Potential Impurity Formation Pathways Start 1,4-Cyclohexanedione + Methyl Bromoacetate + Zn Product This compound Start->Product Dimer Methyl 4-bromo-3-oxobutanoate (Dimerization) Start->Dimer DiAdduct Di-addition Product Start->DiAdduct Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Dehydrated Dehydration Product Product->Dehydrated Acidic Workup

Caption: Logical relationships of potential impurity formation during the synthesis.

References

Technical Support Center: Optimizing Crystallization of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of "Methyl 1-hydroxy-4-oxocyclohexaneacetate".

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound.

Problem: The compound will not crystallize from solution.

  • Possible Cause 1: The solution is not supersaturated. This is the most common reason for crystallization failure. You may have used too much solvent.

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator.[1] After reducing the volume, allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated, but nucleation has not occurred.

    • Solution 1: Induce nucleation by scratching. Gently scratch the inside surface of the flask at the meniscus with a glass rod.[2] This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Solution 2: Seed the solution. If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a template for crystal growth.

    • Solution 3: Cool the solution to a lower temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The melting point of your compound is lower than the temperature of the solution when it becomes supersaturated.[2][3] This is a common issue with low-melting point solids.

    • Solution 1: Re-heat and add more solvent. Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Then, allow it to cool more slowly.[1]

    • Solution 2: Change the solvent or use a solvent mixture. A solvent with a lower boiling point might prevent oiling out.[4] Alternatively, using a solvent/anti-solvent system can be effective.

    • Solution 3: Try a lower concentration. Starting with a more dilute solution and allowing for slow evaporation of the solvent can sometimes promote crystallization over oiling.

Problem: The resulting crystals are very small or appear as a powder.

  • Possible Cause: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[5]

    • Solution: Slow down the cooling process. Insulate the flask with glass wool or a cloth to allow for gradual cooling.[3] You can also allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.

Problem: The crystals are discolored or appear impure.

  • Possible Cause 1: Impurities are co-crystallizing with your product.

    • Solution: The purity of the starting material is crucial. Consider purifying the crude product by another method, such as column chromatography, before crystallization.

  • Possible Cause 2: Colored impurities are present.

    • Solution: If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also remove some of your desired product.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for crystallization?

An ideal solvent for crystallization should dissolve the compound when hot but not when cold.[3][6] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] For this compound, which is a polar molecule containing hydroxyl, ester, and ketone functional groups, polar solvents should be considered. It is often necessary to test a range of solvents to find the optimal one.

Q2: What is a solvent-pair system and when should I use it?

A solvent-pair system is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[7] This technique is useful when your compound is too soluble in one solvent and not soluble enough in another. To use this method, dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: How can I improve the yield of my crystallization?

To maximize your crystal yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[2] After crystallization, cooling the flask in an ice bath can help to precipitate more of the dissolved material. When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Q4: What is the impact of impurities on crystallization?

Impurities can have a significant impact on the crystallization process. They can inhibit crystal growth, lead to the formation of smaller or less-well-formed crystals, and can become trapped in the crystal lattice, reducing the purity of the final product.[8][9] In some cases, impurities can even prevent crystallization altogether.[10]

Data Presentation

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar compounds. High boiling point can sometimes lead to oiling out.
Ethanol (B145695)7824.5A versatile solvent for moderately polar compounds.
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point can be a disadvantage.[6]
Ethyl Acetate776.0A moderately polar solvent, often used in solvent-pair systems with non-polar solvents like hexane.
Isopropanol8219.9Another useful alcohol for crystallization.
Acetonitrile8237.5A polar aprotic solvent that can be effective for a range of compounds.

Table 2: User Experimental Data for this compound Crystallization

Solvent SystemAmount of Compound (g)Volume of Solvent (mL)Dissolution Temperature (°C)Observations on CoolingCrystal Yield (g)Melting Point of Crystals (°C)
e.g., Ethanol
e.g., Ethyl Acetate/Hexane

Experimental Protocols

Protocol 1: Single Solvent Crystallization

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue to add small portions of the solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Protocol 2: Solvent-Pair Crystallization

  • Dissolution: Dissolve the crude "this compound" in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Crystallization protocol.

Mandatory Visualization

experimental_workflow General Crystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Slow cooling to induce crystallization hot_filtration->cool filter Vacuum filtration to isolate crystals cool->filter wash Wash with cold solvent filter->wash dry Dry the pure crystals wash->dry

Caption: A flowchart illustrating the key stages of a typical crystallization experiment.

troubleshooting_guide Crystallization Troubleshooting Logic cluster_outcomes Crystallization Troubleshooting Logic cluster_solutions Crystallization Troubleshooting Logic start Crystallization Attempted outcome What is the result? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Compound Oils Out outcome->oiling_out Liquid Droplets good_crystals Crystals Formed outcome->good_crystals Solid Precipitate sol_no_xtal_1 Reduce solvent volume no_crystals->sol_no_xtal_1 sol_no_xtal_2 Scratch flask or seed no_crystals->sol_no_xtal_2 sol_oil_1 Re-heat, add more solvent, cool slowly oiling_out->sol_oil_1 sol_oil_2 Change solvent system oiling_out->sol_oil_2

Caption: A decision tree for troubleshooting common crystallization problems.

References

troubleshooting guide for "Methyl 1-hydroxy-4-oxocyclohexaneacetate" natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 1-hydroxy-4-oxocyclohexaneacetate Natural Product Extraction

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of this compound, a lactone isolated from Senecio scandens with anti-inflammatory and antibacterial properties.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Target Compound 1. Inefficient Extraction: The solvent system may not be optimal for extracting the target lactone. 2. Degradation of Compound: The compound may be sensitive to heat, pH, or enzymatic activity during extraction.[2] 3. Incorrect Plant Material: The concentration of the compound can vary depending on the age and condition of the plant.1. Optimize Solvent System: Experiment with solvents of varying polarity (e.g., ethyl acetate, dichloromethane, methanol) or mixtures thereof. A solvent with moderate polarity is a good starting point for a lactone. 2. Control Extraction Conditions: Process plant material as quickly as possible after collection to minimize degradation by endogenous enzymes.[2] Avoid high temperatures during solvent evaporation. Consider performing the extraction at room temperature or below. 3. Use Appropriate Plant Material: Use fresh, healthy plant material. Young, actively growing tissues are often preferred for natural product extraction.[2]
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The plant extract may contain high levels of lipids, phospholipids, or proteins that stabilize emulsions.[3] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.[3]1. Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3] Alternatively, adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion.[3] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation.[3]
Difficulty with Phase Separation 1. Similar Densities of Solvents: The organic and aqueous phases may have very similar densities, making the interface difficult to see. 2. Darkly Colored Extract: A dark extract can obscure the interface between the two layers.1. Identify the Layers: Add a small amount of water to the separatory funnel and observe which layer it joins to identify the aqueous phase.[4] 2. Improve Visualization: Shine a bright light through the separatory funnel to help visualize the interface.[4] If the interface is still not visible, carefully collect the lower layer and subsequent small portions until the interface is clear.
Presence of Impurities in the Final Product 1. Incomplete Separation: Co-extraction of other compounds with similar polarity to the target molecule. 2. Contamination: Contamination from solvents, glassware, or other equipment.1. Further Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for further purification. Use different stationary and mobile phases to optimize separation. 2. Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware and equipment before use to prevent cross-contamination.[2]

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low/No Yield CheckExtraction Check Extraction Protocol Start->CheckExtraction Initial Check Emulsion Emulsion Formation? Start->Emulsion During LLE SolventOptimization Optimize Solvent System CheckExtraction->SolventOptimization Inefficient? TempControl Control Temperature CheckExtraction->TempControl Degradation? PlantMaterial Verify Plant Material Quality CheckExtraction->PlantMaterial Source Issue? CheckPurification Check Purification Protocol Impurities Impurities Present? CheckPurification->Impurities Success Successful Extraction SolventOptimization->Success TempControl->Success PlantMaterial->Success ColumnChromatography Optimize Column Chromatography AddBrine Add Brine / Gentle Mixing Emulsion->AddBrine Yes PhaseSeparation Phase Separation Issue? Emulsion->PhaseSeparation No AddBrine->PhaseSeparation PhaseSeparation->CheckPurification No IdentifyLayers Identify Layers (Add Water) PhaseSeparation->IdentifyLayers Yes IdentifyLayers->CheckPurification FurtherPurification Further Purification (HPLC) Impurities->FurtherPurification Yes Impurities->Success No FurtherPurification->Success ExperimentalWorkflow Start Start: Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (Maceration) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning Filtration->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Isolation Isolation of Pure Compound TLC->Isolation Analysis Structural Elucidation (NMR, MS) Isolation->Analysis

References

Technical Support Center: Synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate. The synthesis of this β-hydroxy ester is commonly achieved through a Reformatsky-type reaction, which presents unique challenges that can impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Reformatsky reaction to synthesize this compound is not initiating. What are the common causes and how can I resolve this?

A1: The most common reason for a lack of initiation in a Reformatsky reaction is inactive zinc metal.[1] The surface of zinc is often coated with a layer of zinc oxide, which prevents it from reacting with the α-halo ester (e.g., methyl bromoacetate).

Troubleshooting Steps:

  • Zinc Activation: It is crucial to activate the zinc before or during the reaction to remove the passivating oxide layer.[1] This should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as activated zinc is sensitive to air and moisture.[1]

  • Presence of Moisture: Ensure all glassware is oven or flame-dried and that all solvents and reagents are anhydrous. Water will quench the organozinc reagent (Reformatsky enolate) as it forms.[1]

Q2: The reaction has started, but the yield of this compound is very low. What are the potential side reactions, and how can they be minimized?

A2: Low yields can often be attributed to competing side reactions. In the synthesis of this compound from 1,4-cyclohexanedione (B43130) and a methyl haloacetate, several side reactions can occur:

  • Self-condensation of the Ester (Blaise Reaction): The Reformatsky enolate can react with another molecule of the α-bromo ester. This is more likely if the enolate concentration is high and the ketone is not reactive enough or is added too slowly. To mitigate this, try slowly adding the methyl bromoacetate (B1195939) to the mixture of activated zinc and 1,4-cyclohexanedione.[1]

  • Reaction at Both Carbonyls: Since 1,4-cyclohexanedione has two carbonyl groups, a significant side product can be the di-addition product where the enolate has reacted with both ketones. To favor the mono-addition product, consider using an excess of the dione (B5365651) relative to the bromoacetate and zinc.

  • Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester, especially under harsh workup conditions (e.g., strong acid, high temperatures). Use a mild acidic workup, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A3: Improving selectivity requires careful control of reaction conditions.

  • Stoichiometry: As mentioned, adjusting the stoichiometry of your reactants can favor mono-addition. Experiment with varying the ratio of 1,4-cyclohexanedione to methyl bromoacetate.

  • Temperature Control: Perform the reaction at a controlled, low temperature to minimize side reactions, which often have higher activation energies.

  • Alternative Metals and Catalysts: While zinc is traditional, other metals like indium or samarium(II) iodide can offer different selectivity profiles.[2] Additionally, the use of catalytic amounts of additives can improve yields and selectivities in Reformatsky-type reactions.[3][4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
No Reaction Inactive ZincActivate zinc using one of the methods in the Experimental Protocols section.[1]
Wet reagents/glasswareEnsure all materials are scrupulously dry.[1]
Low Yield Competing self-condensationSlow addition of the α-halo ester.[1]
Di-addition to dioneUse an excess of 1,4-cyclohexanedione.
Product dehydrationUse a mild acidic workup (e.g., sat. aq. NH₄Cl).[1]
Multiple Products Lack of selectivityOptimize stoichiometry and maintain low reaction temperatures.
IsomerizationConsider alternative catalysts or reaction conditions.

Experimental Protocols

Protocol 1: Zinc Activation

Several methods can be used to activate zinc. The choice of method may depend on the scale of the reaction and the available reagents.

MethodReagentProcedure
Iodine I₂ (catalytic)Add a small crystal of iodine to the zinc dust in an inert atmosphere. The purple color should fade, indicating activation.[1]
1,2-Dibromoethane (DBE) BrCH₂CH₂BrReflux the zinc dust with a small amount of DBE in the reaction solvent. The evolution of ethylene (B1197577) gas indicates successful activation.[1]
TMSCl Trimethylsilyl chlorideTreat the zinc dust with TMSCl in a suitable solvent.
DIBAL-H Diisobutylaluminium hydrideAdd DIBAL-H to a slurry of zinc at a controlled temperature (e.g., 30-40°C). This is a highly effective method.[1]
Protocol 2: General Procedure for the Synthesis of this compound
  • Setup: Under an inert atmosphere (Argon or Nitrogen), add activated zinc dust to a flame-dried flask containing a stirrer bar.

  • Solvent: Add anhydrous solvent (e.g., THF, diethyl ether, or a mixture).

  • Reagent Addition:

    • Add 1,4-cyclohexanedione (1.0 eq.) to the flask.

    • Prepare a solution of methyl bromoacetate (1.2 - 1.5 eq.) in the same anhydrous solvent and add it to a dropping funnel.

    • Add the methyl bromoacetate solution dropwise to the stirred suspension of zinc and 1,4-cyclohexanedione.

  • Reaction: The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain the desired temperature. Monitor the reaction by TLC or another suitable method.

  • Workup:

    • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl.[1]

    • Filter the mixture to remove any unreacted zinc.

    • Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc C Combine Zinc and 1,4-Cyclohexanedione in Anhydrous Solvent A->C B Dry Glassware & Reagents B->C D Slowly Add Methyl Bromoacetate C->D E Monitor Reaction (TLC) D->E F Quench with sat. aq. NH4Cl E->F Reaction Complete G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Product Isolation H->I G Start Low Yield of Product CheckInitiation Did the reaction initiate? Start->CheckInitiation CheckSideProducts Are side products observed? CheckInitiation->CheckSideProducts Yes ActivateZinc Activate Zinc (see Protocol 1) CheckInitiation->ActivateZinc No DryReagents Ensure Anhydrous Conditions CheckInitiation->DryReagents No SlowAddition Slow down Bromoacetate Addition CheckSideProducts->SlowAddition Yes (Self-condensation) AdjustStoichiometry Adjust Dione:Bromoacetate Ratio (>1:1) CheckSideProducts->AdjustStoichiometry Yes (Di-addition) MildWorkup Use Mild Acidic Workup (NH4Cl) CheckSideProducts->MildWorkup Yes (Dehydration)

References

Technical Support Center: Purification of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 1-hydroxy-4-oxocyclohexaneacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed responses to frequently asked questions (FAQs) encountered during the purification of this keto ester from crude extracts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Question: My column chromatography is not effectively separating the target compound from impurities. What are the likely causes and how can I resolve this?

Answer: Poor separation during column chromatography is a common issue that can stem from several factors. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

    • Solution: Develop a more effective solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.3, with good separation from other spots. Common solvent systems for keto esters include mixtures of hexanes and ethyl acetate (B1210297). If your compound and impurities are more polar, consider using a dichloromethane (B109758) and methanol (B129727) system.[1] Adjust the solvent ratio based on TLC results:

      • If the Rf is too high (spots run too fast), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

      • If the Rf is too low (spots don't move far), the eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.

    • Solution: Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. Use a slurry packing method and gently tap the column during packing to settle the silica gel. Run a volume of the initial eluent through the column before loading your sample to ensure the bed is stable.

  • Sample Loading Technique: Loading the sample in a solvent that is too polar can cause the compound to streak down the column.

    • Solution: Dissolve the crude sample in a minimal amount of a non-polar solvent or the initial mobile phase. Alternatively, use a "dry loading" technique where the crude extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[1]

Issue 2: Compound Fails to Crystallize During Recrystallization

Question: I am attempting to recrystallize my partially purified this compound, but it is "oiling out" or failing to crystallize. What should I do?

Answer: Failure to crystallize is a common hurdle in recrystallization and can often be overcome by adjusting the conditions.

Possible Causes & Solutions:

  • Solution is Not Supersaturated: The concentration of your compound in the solvent may be too low.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cooling is Too Rapid: Rapid cooling can lead to the formation of an oil (oiling out) or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.

  • Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.

    • Solution:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[1]

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to induce crystallization.[1]

  • Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for your compound.

    • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent pairs. For a compound like this compound, consider solvents such as ethyl acetate/hexanes, diethyl ether, or toluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude extract of this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities in the synthesis of related keto esters can include:

  • Unreacted Starting Materials: Such as the precursor ester or ketone.

  • Dialkylated Byproducts: If the synthesis involves an alkylation step, dialkylation can be a significant side reaction.[2]

  • Hydrolysis and Decarboxylation Products: The ester group can be hydrolyzed to a carboxylic acid, which can then decarboxylate under certain pH and temperature conditions during workup.[2]

  • Transesterification Products: If an alcohol other than methanol is present during synthesis or workup, you might form a different ester.[2]

Q2: How can I assess the purity of my this compound after purification?

A2: Several analytical techniques can be used to determine the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy way to see if your purified sample runs as a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity of volatile compounds and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and reveal the presence of impurities. The integration of the proton signals can be used to estimate purity against a known internal standard.

  • High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC is a powerful tool for assessing purity.

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a suitable method for purifying volatile keto esters, especially for larger quantities.[1] However, for a compound with a hydroxyl group like this compound, the boiling point might be relatively high, and there is a risk of decomposition at elevated temperatures. Vacuum distillation would be necessary to lower the boiling point. If impurities have boiling points close to your product, fractional distillation with a packed column would be required for effective separation.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

  • Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly. Add a thin layer of sand on top of the silica gel bed.

  • Equilibration: Run the initial mobile phase through the column until the silica bed is stable and the eluent runs clear.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a non-polar solvent. Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution: Begin eluting with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

The following tables provide representative data for a typical purification of this compound.

Table 1: Column Chromatography Elution Profile

Fraction NumbersEluent System (Ethyl Acetate/Hexanes)Compound(s) Eluted
1-510%Non-polar impurities
6-1520%This compound
16-2030%More polar impurities

Table 2: Purification Summary

Purification StepMass of Product (g)Purity (by GC-MS)Yield (%)
Crude Extract10.065%-
After Column Chromatography5.895%89% (of theoretical)
After Recrystallization5.1>99%88% (from chromatography)

Visualizations

Experimental Workflow

experimental_workflow crude Crude Extract column Flash Column Chromatography crude->column purity_check1 Purity Analysis (TLC, GC-MS) column->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 99% pure_product Pure Product (>99%) purity_check1->pure_product Purity > 99% purity_check2 Final Purity Analysis (NMR, GC-MS) recrystallization->purity_check2 purity_check2->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_chromatography start Poor Separation in Column Chromatography check_tlc Was an optimal solvent system developed with TLC? start->check_tlc develop_system Develop a new solvent system (Rf ~0.3) check_tlc->develop_system No check_loading Was the column overloaded? check_tlc->check_loading Yes develop_system->start reduce_load Reduce the amount of sample loaded check_loading->reduce_load Yes check_packing Was the column packed correctly? check_loading->check_packing No reduce_load->start repack_column Repack the column using a slurry method check_packing->repack_column No check_sample_loading Was the sample loaded in a low-polarity solvent? check_packing->check_sample_loading Yes repack_column->start dry_load Use a dry loading technique check_sample_loading->dry_load No success Improved Separation check_sample_loading->success Yes dry_load->start

Caption: Troubleshooting decision tree for column chromatography separation issues.

References

Technical Support Center: Synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved via a Reformatsky reaction. This involves the reaction of Methyl 4-oxocyclohexanecarboxylate (B1232831) with an α-haloacetate (e.g., methyl bromoacetate) in the presence of activated zinc.

Synthetic_Pathway Methyl_4_oxocyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate Reaction Reformatsky Reaction Methyl_4_oxocyclohexanecarboxylate->Reaction Methyl_bromoacetate Methyl bromoacetate (B1195939) Methyl_bromoacetate->Reaction Zinc Zinc (activated) Zinc->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the Reformatsky reaction failing to initiate?

A1: The most frequent cause of initiation failure is an inactive zinc surface. Zinc metal is often coated with a layer of zinc oxide, which prevents the reaction with the α-halo ester.[1] Activation of the zinc is a critical step to remove this oxide layer.

Q2: What are the typical side products in this synthesis?

A2: Common side products include the self-condensation product of methyl bromoacetate (a Blaise reaction byproduct) and the formation of biphenyl-type impurities if a Grignard approach is used.[1][2] Additionally, unreacted starting materials may be present.

Q3: Can a Grignard reaction be used as an alternative to the Reformatsky reaction for this synthesis?

A3: Yes, a Grignard reaction is a viable alternative. It would involve the reaction of Methyl 4-oxocyclohexanecarboxylate with the Grignard reagent derived from methyl bromoacetate. However, Grignard reagents are generally more basic and reactive than Reformatsky reagents, which can sometimes lead to more side reactions like enolization of the starting ketone.[3][4]

Q4: What are the key safety precautions when scaling up this synthesis?

A4: The primary safety concern is the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[5][6] It is crucial to have efficient cooling systems in place and to control the rate of reagent addition. Also, the use of anhydrous solvents and an inert atmosphere is essential, as the organometallic intermediates are sensitive to moisture and air.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive zinc surface.Activate the zinc using methods such as washing with dilute acid, treatment with iodine, or using a zinc-copper couple.[7][8]
Wet reagents or solvent.Ensure all glassware is oven or flame-dried and that anhydrous solvents are used.[4]
Poor quality of methyl bromoacetate.Use freshly distilled or high-purity methyl bromoacetate.
Formation of Significant Byproducts Self-condensation of methyl bromoacetate.Add the methyl bromoacetate solution slowly to the reaction mixture containing the ketone and activated zinc.[1]
Reaction temperature is too high.Maintain the recommended reaction temperature to minimize side reactions.
Difficult Product Purification Emulsion formation during workup.Add brine to the aqueous layer to break up emulsions. Filtering the mixture through celite can also be effective.[9]
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography or consider alternative purification methods like crystallization.

Experimental Protocols

Zinc Activation (Iodine Method)
  • Place zinc dust or turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Gently heat the flask under a nitrogen atmosphere until the purple color of the iodine vapor disappears.

  • Allow the flask to cool to room temperature before proceeding with the reaction.

Synthesis of this compound via Reformatsky Reaction
  • To the flask containing activated zinc (1.5 eq), add anhydrous THF.

  • Add a solution of Methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the flask.

  • Prepare a solution of methyl bromoacetate (1.2 eq) in anhydrous THF and add it to the dropping funnel.

  • Slowly add the methyl bromoacetate solution to the stirred reaction mixture. An exotherm may be observed. Maintain the temperature between 40-50°C.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

Parameter Typical Range Notes
Reactant Ratio (Ketone:Bromoester:Zinc) 1 : 1.2-1.5 : 1.5-2.0An excess of the bromoester and zinc is typically used.
Reaction Temperature 40 - 65°C (refluxing THF)Temperature control is crucial for managing the exotherm and minimizing side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.
Typical Yield 60 - 85%Yields can vary significantly based on the purity of reagents and reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_glassware Dry Glassware Activate_Zinc Activate Zinc Dry_glassware->Activate_Zinc Charge_reactants Charge Ketone & Zinc Activate_Zinc->Charge_reactants Add_bromoester Slowly Add Bromoester Charge_reactants->Add_bromoester Reflux Reflux & Monitor Add_bromoester->Reflux Quench Quench Reaction Reflux->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Zinc Was Zinc Activated? Start->Check_Zinc Activate_Zinc Activate Zinc (e.g., with Iodine) and repeat. Check_Zinc->Activate_Zinc No Check_Moisture Are reagents and solvent anhydrous? Check_Zinc->Check_Moisture Yes Success Yield Improved Activate_Zinc->Success Dry_Reagents Use anhydrous solvents and dry glassware. Check_Moisture->Dry_Reagents No Check_Temp Was reaction temperature maintained? Check_Moisture->Check_Temp Yes Dry_Reagents->Success Control_Temp Optimize temperature control. Check_Temp->Control_Temp No Check_Temp->Success Yes Control_Temp->Success

Caption: A troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 1-hydroxy-4-oxocyclohexaneacetate. The synthesis of this molecule, typically achieved through a Reformatsky or an Aldol-type reaction involving 1,4-cyclohexanedione (B43130) and a methyl ester enolate, can present several challenges, including the formation of various byproducts. This guide aims to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most probable synthetic routes are the Reformatsky reaction and the Aldol addition.

  • Reformatsky Reaction: This involves the reaction of 1,4-cyclohexanedione with an α-haloester, such as methyl bromoacetate (B1195939), in the presence of zinc metal. The organozinc reagent formed from the α-haloester and zinc acts as a nucleophile, attacking one of the carbonyl groups of the diketone.[1][2][3][4][5][6]

  • Aldol Addition: This route uses a strong base to generate an enolate from methyl acetate (B1210297), which then acts as a nucleophile and attacks 1,4-cyclohexanedione.[7][8][9]

Q2: What are the likely byproducts in the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. These include the self-condensation product of 1,4-cyclohexanedione, the dehydrated α,β-unsaturated ester, a di-addition product, and unreacted starting materials. A detailed summary is provided in the "Potential Byproducts and Their Identification" section.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, the desired product, and potential byproducts. Staining with potassium permanganate (B83412) or p-anisaldehyde can help visualize the spots.

Q4: What purification methods are recommended?

A4: Column chromatography is typically the most effective method for purifying the desired product from the reaction mixture. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system will depend on the polarity of the product and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive zinc (Reformatsky).2. Incomplete enolate formation (Aldol).3. Presence of water in the reaction.[1]1. Activate the zinc metal before use (e.g., with iodine or by washing with dilute HCl).2. Use a stronger base or ensure anhydrous conditions for the Aldol reaction.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple spots on TLC close to the product spot Formation of diastereomers or closely related byproducts like the dehydrated product.Optimize reaction conditions (e.g., lower temperature) to improve selectivity. Use a high-resolution column for purification.
A major byproduct is observed 1. Self-condensation of 1,4-cyclohexanedione.2. Dehydration of the desired product.1. Add the base/enolate slowly to the solution of 1,4-cyclohexanedione to minimize its self-reaction.2. Avoid high temperatures and acidic workup conditions.
Presence of a significant amount of starting material 1. Incomplete reaction.2. Reversibility of the Aldol addition.[8]1. Increase the reaction time or temperature (with caution to avoid dehydration).2. Use a stronger base or conditions that favor the forward reaction.

Potential Byproducts and Their Identification

Byproduct Name Formation Mechanism Identification Notes
Methyl (4-oxocyclohexylidene)acetate Dehydration of the desired β-hydroxy ester product, often promoted by heat or acidic/basic conditions.[9]Presence of a C=C bond in NMR, disappearance of the hydroxyl (-OH) signal. Mass will be 18 units less than the desired product.
(Z)-3-methylenecyclopent-1-en-1-yl acetate Intramolecular Aldol condensation of the starting material, 1,4-cyclohexanedione, followed by dehydration.[10]Complex NMR spectrum indicative of a cyclic, unsaturated system.
Dimethyl 1,4-dihydroxycyclohexane-1,4-diacetate Addition of the methyl ester enolate to both carbonyl groups of 1,4-cyclohexanedione.Higher molecular weight than the desired product. Presence of two ester and two hydroxyl groups.
1,4-Cyclohexanedione Unreacted starting material.Matches the analytical data of the starting material.
Methyl acetate / Methyl bromoacetate Unreacted starting material.Matches the analytical data of the starting material.

Experimental Protocols

General Protocol for a Reformatsky-type Reaction:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with a small crystal of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Reaction Setup: Add anhydrous solvent (e.g., THF or diethyl ether) to the flask containing the activated zinc.

  • Addition of Reactants: Dissolve 1,4-cyclohexanedione and methyl bromoacetate in the anhydrous solvent. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction. Once the reaction starts (indicated by a color change or gentle reflux), add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Pathways and Byproduct Formation

Byproduct_Formation Reactants 1,4-Cyclohexanedione + Methyl Acetate Enolate Main_Product This compound Reactants->Main_Product Desired Reaction Self_Condensation Intramolecular Aldol Product (from 1,4-Cyclohexanedione) Reactants->Self_Condensation Self-Condensation (Side Reaction) Dehydrated_Product Methyl (4-oxocyclohexylidene)acetate Main_Product->Dehydrated_Product Dehydration (Heat, Acid/Base) Di_Adduct Dimethyl 1,4-dihydroxycyclohexane-1,4-diacetate Main_Product->Di_Adduct Further Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis and Purification of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of "Methyl 1-hydroxy-4-oxocyclohexaneacetate."

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the expected impurities?

A common and efficient method for synthesizing cyclic β-hydroxy keto-esters such as this compound is through an intramolecular aldol (B89426) condensation of a linear dicarbonyl precursor. In this case, a plausible precursor would be a 6-oxo-heptanedioic acid ester. The reaction typically proceeds via base-catalyzed cyclization.

Potential Impurities Include:

  • Unreacted Starting Material: The linear diketo-ester precursor may not have fully cyclized.

  • Dehydration Product: The β-hydroxy group can be eliminated, especially under harsh basic or acidic conditions or at elevated temperatures, to form Methyl 4-oxocyclohex-1-ene-1-carboxylate.

  • Isomeric Byproducts: Alternative enolate formation can lead to the formation of different ring sizes, although five- and six-membered rings are the most thermodynamically stable and therefore favored.[1][2][3]

  • Intermolecular Aldol Products: If the concentration of the precursor is too high, intermolecular reactions can occur, leading to polymeric byproducts.

  • Residual Catalyst and Salts: Inorganic salts from the base and subsequent workup can contaminate the product.

Q2: My reaction yields are consistently low. What are the potential causes and solutions?

Low yields in an intramolecular aldol condensation can stem from several factors:

  • Suboptimal Base Concentration: The concentration of the base is critical. Too little may result in an incomplete reaction, while too much can promote side reactions like dehydration or intermolecular condensation.

  • Incorrect Reaction Temperature: The reaction is typically performed at low temperatures to favor the aldol addition product over the condensation product. Running the reaction at elevated temperatures can lead to the formation of the dehydrated α,β-unsaturated ketone.

  • High Concentration of Starting Material: High concentrations favor intermolecular reactions, reducing the yield of the desired intramolecular product. The reaction should be run under high-dilution conditions.

  • Reversibility of the Reaction: The aldol reaction is reversible.[4] To drive the reaction towards the product, it may be necessary to optimize reaction time and temperature.

Q3: I am observing a significant amount of the dehydrated α,β-unsaturated ketone in my product mixture. How can I minimize this impurity?

The formation of the α,β-unsaturated ketone is a common side reaction, often referred to as an aldol condensation. To minimize its formation:

  • Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0-5 °C) during the base addition and reaction period.

  • Use a Weaker Base or Stoichiometric Amounts: A very strong base or an excess of base can promote elimination. Consider using a milder base or carefully controlling the stoichiometry.

  • Quench the Reaction Carefully: Quench the reaction with a mild acid at a low temperature to neutralize the base and prevent further elimination during workup.

Q4: How can I effectively remove unreacted starting material from my crude product?

Unreacted linear diketo-ester can often be separated from the cyclic product by the following methods:

  • Column Chromatography: This is one of the most effective methods for separating compounds with different polarities. The cyclic β-hydroxy keto-ester is generally more polar than the starting diketo-ester.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove less abundant impurities like the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity After Initial Workup Incomplete extraction of impurities.Optimize the extraction protocol. Use a suitable organic solvent and perform multiple extractions. A brine wash can help to break up emulsions and remove water-soluble impurities.
Presence of isomeric byproducts.Isomers can be difficult to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary.
Oily or Gummy Product Instead of Solid Presence of residual solvent or impurities preventing crystallization.Ensure all solvent is removed under reduced pressure. Try co-evaporation with a solvent in which the impurities are soluble but the product is not. If impurities are the issue, further purification by column chromatography is recommended before attempting recrystallization again.
Broad Peaks or Multiple Spots on TLC/LC-MS Complex mixture of byproducts.Re-evaluate the reaction conditions. Consider lowering the temperature, changing the base, or running the reaction at a higher dilution. Analyze the crude mixture by LC-MS or GC-MS to identify the major byproducts and adjust the purification strategy accordingly.
Product Degradation During Purification The compound may be sensitive to the silica (B1680970) gel (if using normal phase chromatography) or heat.For sensitive compounds, consider using neutral or deactivated silica gel. Alternatively, reversed-phase chromatography can be employed. Avoid high temperatures during solvent evaporation.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a pre-cooled solution of mild acid (e.g., 1 M HCl or saturated NH₄Cl solution) until the mixture is neutralized (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Column Chromatography for Purification
  • Stationary Phase Selection: For normal-phase chromatography, use silica gel (60-120 or 230-400 mesh). For reversed-phase, C18-functionalized silica is common.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. A common mobile phase for a moderately polar compound like a β-hydroxy ester on silica gel is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for moderately polar compounds include ethyl acetate/hexane, acetone/water, or isopropanol.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Cyclic β-Hydroxy Ester

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Single Extraction 6575-80>90Quick but often insufficient for high purity.
Recrystallization 8095-9860-80Effective if a suitable solvent is found and impurities are present in small amounts.
Column Chromatography 65>9970-90Highly effective but can be time-consuming and result in some product loss on the column.
Preparative HPLC 90>99.550-70Provides the highest purity but is expensive and may have lower recovery.

Note: The data presented are representative values for a generic compound and may vary depending on the specific properties of this compound and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Linear Diketo-ester Precursor reaction Intramolecular Aldol Condensation (Base, Low Temp) start->reaction quench Quench with Mild Acid reaction->quench extraction Aqueous Workup & Extraction quench->extraction concentrate Concentrate Crude Product extraction->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Structural Analysis (NMR, LC-MS, etc.) recrystallization->analysis troubleshooting_guide cluster_impurities Impurity Identification cluster_solutions Potential Solutions start Low Purity of Crude Product? unreacted_sm Unreacted Starting Material Present? start->unreacted_sm Yes dehydration_prod Dehydration Product Present? start->dehydration_prod Yes isomers Isomers or Intermolecular Products? start->isomers Yes optimize_reaction Optimize Reaction: - Higher Dilution - Longer Reaction Time unreacted_sm->optimize_reaction lower_temp Optimize Reaction: - Lower Temperature - Milder Base dehydration_prod->lower_temp column_chrom Purify by Column Chromatography isomers->column_chrom optimize_reaction->column_chrom lower_temp->column_chrom prep_hplc Consider Preparative HPLC column_chrom->prep_hplc

References

storage and handling recommendations for "Methyl 1-hydroxy-4-oxocyclohexaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides storage and handling recommendations, troubleshooting guides, and frequently asked questions for "Methyl 1-hydroxy-4-oxocyclohexaneacetate" for researchers, scientists, and drug development professionals.

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity of "this compound" and ensuring laboratory safety.

Quantitative Data Summary
ParameterRecommendationSource/Rationale
Storage Temperature Room temperature for short-term storage and shipping. For long-term storage, consider refrigeration (2-8 °C) in a desiccated environment.Based on general stability of similar compounds and supplier information indicating stability at room temperature for shipping.
Shelf Life Undetermined. Monitor for signs of degradation (color change, precipitation).Lack of specific stability data. As a natural product, stability can be variable.
Light Sensitivity Store in a light-protected container (amber vial or in a dark cabinet).Many organic compounds, especially those with chromophores, are light-sensitive.
Hygroscopicity Assumed to be hygroscopic. Store in a tightly sealed container with a desiccant.The presence of a hydroxyl group can attract moisture.
General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[3]

  • Contamination: Prevent cross-contamination by using dedicated spatulas and weighing papers.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers might encounter during their experiments with "this compound".

Frequently Asked Questions (FAQs)

Q1: What is the solvent of choice for dissolving "this compound"?

A1: While specific solubility data is limited, based on its structure (a moderately polar lactone), solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or ethyl acetate (B1210297) are likely to be effective. For biological assays, DMSO is a common choice, but it is important to prepare a high-concentration stock solution and then dilute it in the aqueous assay medium to minimize solvent effects. Always perform a vehicle control in your experiments.

Q2: Is this compound stable in aqueous solutions?

A2: Lactones can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would open the lactone ring and form the corresponding hydroxy acid.[4] It is recommended to prepare fresh aqueous solutions for each experiment and to buffer the solution to a neutral or slightly acidic pH if possible.

Q3: Are there any known incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they can react with the ester and hydroxyl functional groups.

Q4: This compound is isolated from Senecio scandens. Are there any specific safety concerns related to its origin?

A4: Yes, plants of the Senecio genus are known to contain pyrrolizidine (B1209537) alkaloids, which are toxic, particularly to the liver.[5][6][7] While "this compound" itself is not a pyrrolizidine alkaloid, it is crucial to ensure the purity of the compound and to handle it with care, assuming that trace amounts of toxic compounds from the source plant could be present.

Troubleshooting Common Experimental Issues
IssuePotential CauseRecommended Action
Inconsistent or no biological activity 1. Compound Degradation: The lactone ring may have hydrolyzed. 2. Poor Solubility: The compound may not be fully dissolved in the assay medium.[8] 3. Incorrect Concentration: The active concentration range may be very narrow.1. Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C. 2. Visually inspect for precipitation. Try a different co-solvent or use sonication to aid dissolution. 3. Perform a dose-response curve over a wide range of concentrations.
Precipitation in aqueous buffer Low Aqueous Solubility: The compound is likely sparingly soluble in water.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and consistent across all samples, including controls.
High background in fluorescence/luminescence assays Compound Interference: The compound may be autofluorescent or may interfere with the assay chemistry.Run a control with the compound in the assay medium without the biological target to check for interference. If interference is observed, consider using an alternative assay method.
Irreproducible results between batches Batch-to-Batch Variation: As a natural product, there may be variations in purity between different batches.If possible, obtain a certificate of analysis for each batch. If not available, consider analytical techniques like HPLC or NMR to assess the purity and identity of each batch before use.

Experimental Protocols

General Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)

This is a general protocol and should be optimized for your specific bacterial strains and laboratory conditions.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness.

    • Allow the agar to solidify completely.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells and Compound Addition:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer or pipette tip.

    • Prepare serial dilutions of "this compound" in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 50 µL) of each dilution to a separate well.

    • Add the same volume of the solvent as a negative control and a known antibiotic as a positive control.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to allow for diffusion of the compound.

    • Invert the plates and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

    • Compare the zone of inhibition of the test compound to the controls. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) add_compound Add Compound and Controls to Wells prep_compound->add_compound prep_media Prepare Bacterial Culture and Agar Plates inoculate Inoculate Agar Plates with Bacteria prep_media->inoculate inoculate->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zones of Inhibition incubate->measure analyze Analyze and Report Results measure->analyze

Caption: A general experimental workflow for antibacterial screening.

Caption: A troubleshooting decision tree for inconsistent biological activity.

References

Validation & Comparative

head-to-head comparison of "Methyl 1-hydroxy-4-oxocyclohexaneacetate" and dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and available experimental data for the synthetic corticosteroid dexamethasone (B1670325) and the natural compound Methyl 1-hydroxy-4-oxocyclohexaneacetate.

Introduction

In the landscape of anti-inflammatory therapeutics, a diverse array of compounds, from well-established synthetic steroids to novel natural products, are continuously evaluated for their potential. This guide provides a detailed head-to-head comparison of two such agents: dexamethasone, a potent and widely used synthetic glucocorticoid, and this compound, a lactone isolated from the medicinal plant Senecio scandens.

Dexamethasone is a cornerstone of anti-inflammatory and immunosuppressive therapy with a deeply understood mechanism of action.[1][2] In contrast, "this compound" is a less-characterized compound, with its anti-inflammatory activity primarily inferred from studies on the extracts of Senecio scandens. This comparison aims to synthesize the available scientific literature to provide a clear, data-driven overview for researchers in drug discovery and development.

Chemical and Physical Properties

A fundamental starting point for comparing bioactive molecules is their chemical and physical characteristics, which influence their pharmacokinetic and pharmacodynamic properties.

PropertyThis compoundDexamethasone
Chemical Formula C9H14O4C22H29FO5
Molecular Weight 186.21 g/mol 392.46 g/mol
Class LactoneSynthetic Glucocorticoid
Origin Natural, isolated from Senecio scandens[3]Synthetic
Appearance Not specified in available literatureWhite to practically white, crystalline powder

Mechanism of Action and Signaling Pathways

The therapeutic effects of anti-inflammatory agents are dictated by their interaction with cellular signaling pathways. Dexamethasone's mechanism is well-elucidated, while the mechanism of "this compound" is largely extrapolated from studies on its source plant, Senecio scandens.

Dexamethasone: A Deep Dive into Glucocorticoid Receptor Signaling

Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[1] Due to its lipophilic nature, dexamethasone readily crosses the cell membrane and binds to the GR in the cytoplasm, which is held in an inactive state by chaperone proteins.[1][2]

Upon binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and the activated dexamethasone-GR complex translocates to the nucleus.[1] In the nucleus, it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

  • Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[2]

This genomic mechanism leads to the suppression of a wide range of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[1] Dexamethasone also inhibits phospholipase A2, reducing the production of prostaglandins (B1171923) and leukotrienes.[1]

Dexamethasone_Signaling DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds HSP Heat Shock Proteins DEX_GR DEX-GR Complex PLA2 Phospholipase A2 DEX_GR->PLA2 Inhibits DEX_GR_N DEX-GR Complex DEX_GR->DEX_GR_N Translocates AA Arachidonic Acid PG_LT Prostaglandins & Leukotrienes NFkB NF-κB DEX_GR_N->NFkB Inhibits GRE GRE DEX_GR_N->GRE Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6) NFkB->ProInflammatory_Genes Activates AntiInflammatory_Genes Anti-inflammatory Gene Expression GRE->AntiInflammatory_Genes Activates

Caption: Dexamethasone signaling pathway.
This compound and Senecio scandens: An Emerging Picture

Direct mechanistic studies on "this compound" are not available in the current scientific literature. However, research on the extracts of Senecio scandens, its natural source, provides insights into its potential anti-inflammatory mechanisms. Extracts of Senecio scandens have been shown to possess anti-inflammatory properties.[4][5] These effects are attributed to the presence of various bioactive compounds, including flavonoids, phenolic acids, and alkaloids.[5]

Studies on Senecio scandens polysaccharides (SSP) have demonstrated that they can ameliorate atopic dermatitis by modulating the gut microbiota and inhibiting the MAPK/NF-κB signaling pathway.[4] The inhibition of the NF-κB pathway is a key convergence point with the mechanism of dexamethasone, suggesting a potential shared downstream effect on reducing the expression of pro-inflammatory genes. Ethanol extracts of Senecio scandens have also been shown to have anti-inflammatory effects, possibly by inhibiting the synthesis or release of prostaglandin (B15479496) E2 (PGE2).[1]

Senecio_Scandens_Pathway Stimulus e.g., LPS MAPK MAPK Pathway Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates ProInflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) MAPK->ProInflammatory_Mediators Induces NFkB->ProInflammatory_Mediators Induces Senecio_Extract Senecio scandens Extract Senecio_Extract->MAPK Inhibits Senecio_Extract->NFkB Inhibits

References

Unraveling the Anti-Inflammatory Potential of Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the persistent quest for novel anti-inflammatory therapeutics, the scientific community is increasingly turning its attention to novel synthetic compounds. This guide provides a comprehensive comparative analysis of the anti-inflammatory mechanisms of "Methyl 1-hydroxy-4-oxocyclohexaneacetate," benchmarking its potential against established anti-inflammatory agents, Indomethacin and Dexamethasone. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to validate its therapeutic promise.

While direct experimental data on "this compound" is emerging, this guide draws upon mechanistic insights from structurally related compounds to hypothesize its primary modes of action. Analysis of similar molecules suggests a potent inhibitory effect on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

A Comparative Overview of Anti-Inflammatory Mechanisms

To contextualize the potential of this compound, we compare it with two widely recognized anti-inflammatory drugs with distinct mechanisms of action: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid.

FeatureThis compound (Hypothesized)IndomethacinDexamethasone
Primary Target NF-κB and MAPK signaling pathwaysCyclooxygenase (COX-1 and COX-2) enzymesGlucocorticoid Receptor
Mechanism of Action Inhibition of pro-inflammatory cytokine and mediator production by blocking key signaling cascades.Inhibition of prostaglandin (B15479496) synthesis.Inhibition of NF-κB and other transcription factors, leading to reduced expression of pro-inflammatory genes.
Key Downstream Effects Reduced expression of iNOS, COX-2, TNF-α, IL-6.Reduced prostaglandin production, leading to decreased pain and inflammation.Broad suppression of inflammatory responses, including cytokine production and immune cell activation.

Deciphering the Signaling Cascades

The anti-inflammatory effects of many compounds are mediated through the modulation of intracellular signaling pathways. Based on the activity of analogous compounds, this compound is predicted to interfere with the activation of NF-κB and MAPK pathways, which are central to the inflammatory response.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways cluster_2 This compound cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK IKK IKK LPS->IKK NFkB NF-κB MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines activates transcription iNOS iNOS NFkB->iNOS activates transcription COX2 COX-2 NFkB->COX2 activates transcription MHO This compound MHO->MAPK inhibits MHO->IKK inhibits

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols for Validation

To empirically validate the anti-inflammatory properties of this compound, a series of in vitro and in vivo assays are proposed.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

  • Objective: To assess the inhibitory effect on NO production, a key inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

2. Western Blot Analysis for iNOS, COX-2, and Phosphorylated IκBα:

  • Objective: To determine the effect on the expression of key inflammatory proteins and NF-κB pathway activation.

  • Methodology:

    • Culture and treat RAW 264.7 cells as described above.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats:

  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Methodology:

    • Administer this compound, Indomethacin, or a vehicle control orally to rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with Compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-IκBα) LPS_Stimulation->Western_Blot Animal_Grouping Rat Grouping and Fasting Compound_Admin Oral Administration of Compound Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection in Paw Compound_Admin->Carrageenan_Injection Paw_Volume Paw Volume Measurement Carrageenan_Injection->Paw_Volume

Caption: Experimental workflow for validating anti-inflammatory activity.

Conclusion

The preliminary analysis, based on the mechanisms of structurally similar compounds, suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its hypothesized ability to target the NF-κB and MAPK signaling pathways positions it as a potentially potent inhibitor of a broad range of inflammatory responses. The outlined experimental protocols provide a clear roadmap for the rigorous validation of its efficacy and mechanism of action, paving the way for further pre-clinical and clinical development. This comparative guide serves as a foundational resource for researchers dedicated to advancing the frontier of anti-inflammatory drug discovery.

A Comparative Guide to Natural Anti-Inflammatory Compounds: Benchmarking Against Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for the selected natural compounds, highlighting the current data gap for Methyl 1-hydroxy-4-oxocyclohexaneacetate. This data is crucial for comparing the relative potency of these compounds in inhibiting key mediators of inflammation.

CompoundTarget Enzyme/PathwayIC50 Value (µM)Cell/Assay System
This compound Not ReportedData Not AvailableNot Reported
Curcumin (B1669340) COX-215.9HT-29 human colon cancer cells[1]
iNOS3.7 - 6Lipopolysaccharide (LPS)-activated primary microglia[2][3]
NF-κB~25 (effective concentration)Liver cancer cell lines[4]
Resveratrol COX-10.748 - 4.713In vitro PGE2 production assay[5]
COX-20.0113 - 60In vitro PGE2 production assay and COX-2+/+ cells[5][6]
NF-κB1 - 20 (effective concentration)LPS-stimulated RAW264.7 cells[7]
Quercetin (B1663063) Lipoxygenase4.8Soybean lipoxygenase-1[8]
NF-κB40 - 44 (effective concentration)Murine small intestinal epithelial cells (Mode-K)[9]
Epigallocatechin Gallate (EGCG) COX-2~5Human monocytes[10]
mPGES-11.8In vitro assay[11][12]
iNOS1 - 10 (effective concentration)LPS and interferon-gamma-activated mouse peritoneal cells[13]
NF-κB5 - 20 (effective concentration)TPA-induced JB6 cells[14]

Key Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as COX-2 and iNOS.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive sequesters IkB_p p-IκB IkB->IkB_p NFkB_active NF-κB (active) NFkB_inactive->NFkB_active released Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_active->DNA translocates to nucleus and binds to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Resveratrol Resveratrol Resveratrol->IKK Quercetin Quercetin Quercetin->NFkB_active inhibits DNA binding EGCG EGCG EGCG->IKK Curcumin Curcumin Curcumin->IKK

Caption: Inhibition of the NF-κB signaling pathway by various natural compounds.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which in turn regulate the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Pro-inflammatory Stimuli MAP3K MAP3K (e.g., TAK1, MEKK) Stimuli->MAP3K MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 ERK ERK1/2 MAP2K_ERK->ERK JNK JNK MAP2K_JNK->JNK p38 p38 MAP2K_p38->p38 TF Transcription Factors (e.g., AP-1) ERK->TF JNK->TF p38->TF Genes Pro-inflammatory Gene Transcription TF->Genes Curcumin Curcumin Curcumin->ERK Curcumin->JNK Curcumin->p38

Caption: Overview of the MAPK signaling pathway and its inhibition by Curcumin.

Experimental Protocols

To facilitate the evaluation of novel anti-inflammatory compounds, this section details standardized protocols for common in vitro and in vivo assays.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS in response to lipopolysaccharide (LPS) stimulation.

Experimental Workflow:

NO_Assay_Workflow Cell_Culture 1. Culture RAW 264.7 cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat with test compound Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant 6. Collect supernatant Incubation->Supernatant Griess_Assay 7. Perform Griess Assay Supernatant->Griess_Assay Measurement 8. Measure absorbance at 540 nm Griess_Assay->Measurement Calculation 9. Calculate % NO inhibition Measurement->Calculation

Caption: Workflow for the LPS-induced nitric oxide production assay.

Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., L-NMMA) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Conclusion

While "this compound" is noted for its anti-inflammatory potential, a comprehensive understanding of its efficacy and mechanism of action requires further investigation. This guide provides a comparative framework using well-established natural anti-inflammatory compounds. The provided data tables, pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals to design and execute studies aimed at characterizing novel anti-inflammatory agents and positioning them within the existing landscape of natural product-based therapeutics. Future studies on "this compound" should focus on generating quantitative data in standardized in vitro and in vivo models to elucidate its therapeutic potential.

References

Comparative Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides a comparative analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate, a naturally occurring lactone, and its synthetic analogs, focusing on their anti-inflammatory and antibacterial properties. The information presented herein, supported by experimental data, aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound

This compound is a lactone that has been isolated from Senecio scandens, a plant with a history of use in traditional medicine. Preliminary studies have indicated that this compound possesses both anti-inflammatory and antibacterial activities, making it a person of interest for further investigation as a potential therapeutic agent.

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory and antibacterial activities of this compound and its analogs. It is important to note that specific quantitative data for the pure form of this compound is limited in the public domain. Therefore, data from extracts of Senecio scandens are included as a proxy, alongside data for various synthetic cyclohexane (B81311) derivatives that serve as structural analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

Compound/AnalogAssay SystemIC50 / % InhibitionReference
This compound Not specifiedActivity reported, no quantitative data availableGeneral report
Ethanol Extract of Senecio scandensCarrageenan-induced paw edema in ratsSignificant inhibition of PGE2 synthesis reported[1]
2,6-bisbenzylidenecyclohexanone derivative 1NO production in IFN-γ/LPS-activated RAW 264.7 cellsIC50: 4.9 ± 0.3 µM[2]
2,6-bisbenzylidenecyclohexanone derivative 2NO production in IFN-γ/LPS-activated RAW 264.7 cellsIC50: 9.6 ± 0.5 µM[2]
(2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one Mannich base derivativeProtein denaturation inhibitionIC50: 1.93 µM[3]
Tetrahydrobenzo[b]thiophene derivative 3aNO production in LPS-induced RAW 264.7 cells87.07 ± 1.22 % inhibition at 50 µM[4]
Tetrahydrobenzo[b]thiophene derivative 3bNO production in LPS-induced RAW 264.7 cells80.39 ± 5.89 % inhibition at 50 µM[4]
Antibacterial Activity

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Compound/AnalogBacterial Strain(s)MIC (µg/mL)Reference
This compound Not specifiedActivity reported, no quantitative data availableGeneral report
n-butanolic extract of Senecio scandensEscherichia coli1000[5]
N,N-Dibenzyl-cyclohexane-1,2-diamine derivative 1Gram-positive and Gram-negative bacteria0.0005 - 0.032[6]
Adamantyl substituted cyclohexane diamine 8eMethicillin-resistant Staphylococcus aureus (MRSA)8 - 64[7]
3H-spiro[1-benzofuran-2,1'-cyclohexane] derivativeBacillus subtilis, Staphylococcus aureusActive, specific values not in abstract[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Synthesis of this compound

Conceptual Synthetic Workflow:

Synthesis_Workflow Start 4-Oxocyclohexanecarboxylic acid Step1 Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl 4-oxocyclohexanecarboxylate Step1->Intermediate1 Step2 Reformatsky Reaction (BrCH2CO2Me, Zn) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure (Hypothetical):

  • Esterification: 4-Oxocyclohexanecarboxylic acid is esterified using methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield methyl 4-oxocyclohexanecarboxylate.

  • Reformatsky Reaction: The resulting keto-ester undergoes a Reformatsky reaction with methyl bromoacetate (B1195939) and activated zinc. This reaction forms a zinc enolate which then adds to the ketone carbonyl group.

  • Work-up and Purification: An acidic work-up protonates the alkoxide to give the desired product, which is then purified using column chromatography.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.[9][10][11]

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a widely used method to determine the antibacterial potency of a compound.[1][12][13][14]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Analysis

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes transcription Compound Potential Inhibition by Cyclohexane Derivatives Compound->IKK Compound->NFkB_active

Caption: The NF-κB signaling pathway and potential points of inhibition.

Many anti-inflammatory cyclohexane derivatives are thought to exert their effects by inhibiting the activation of the IKK complex or preventing the nuclear translocation of active NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with demonstrated anti-inflammatory and antibacterial potential. The available data, while still preliminary for the lead compound, highlights the therapeutic possibilities of the cyclohexane scaffold.

Future research should focus on:

  • Isolation and Quantitative Bioactivity Testing: Isolating or synthesizing pure this compound to determine its specific IC50 and MIC values.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to understand how structural modifications impact biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic efficacy and potential toxicity.

This comprehensive approach will be crucial in translating the initial promise of these compounds into tangible therapeutic applications.

References

Validating the Structure of Methyl 1-hydroxy-4-oxocyclohexaneacetate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of Methyl 1-hydroxy-4-oxocyclohexaneacetate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By leveraging the power of COSY, HSQC, and HMBC experiments, researchers can unequivocally confirm the molecular structure and connectivity of this bifunctional molecule. This document presents a comparative analysis of predicted 2D NMR data against the known structure, alongside detailed experimental protocols for data acquisition.

Structural Overview

This compound possesses a cyclohexane (B81311) ring functionalized with a hydroxyl group at the C1 position, a ketone at the C4 position, and a methyl acetate (B1210297) group also at the C1 position. The validation of this structure relies on confirming the connectivity between these key functional groups and the cyclohexane scaffold.

Diagram of Key HMBC and COSY Correlations

cluster_structure This compound cluster_cosy COSY Correlations (H-H) cluster_hmbc Key HMBC Correlations (H-C) mol mol H2_H3 H2 ↔ H3 mol->H2_H3 H5_H6 H5 ↔ H6 mol->H5_H6 H_Me_CO H(OCH3) → C(C=O ester) mol->H_Me_CO H2_C1 H2 → C1 mol->H2_C1 H2_C4 H2 → C4 mol->H2_C4 H_CH2_C1 H(CH2) → C1 mol->H_CH2_C1 H_CH2_CO H(CH2) → C(C=O ester) mol->H_CH2_CO H6_C1 H6 → C1 mol->H6_C1 H6_C4 H6 → C4 mol->H6_C4

Caption: Predicted COSY and key HMBC correlations for structural validation.

Predicted vs. Experimental 2D NMR Data

The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. In the absence of published experimental data for this specific molecule, these predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1C-~70Quaternary carbon attached to -OH and acetate group.
2, 6CH₂~1.8 - 2.2~35Diastereotopic protons adjacent to C1.
3, 5CH₂~2.3 - 2.6~38Diastereotopic protons adjacent to the ketone.
4C=O-~210Ketone carbonyl carbon.
7 (CH₂)CH₂~2.5~45Methylene of the acetate group.
8 (C=O)C=O-~175Ester carbonyl carbon.
9 (OCH₃)CH₃~3.7~52Methyl ester protons.
-OHOHVariable-Broad singlet, position is concentration and solvent dependent.

Table 2: Predicted 2D NMR Correlations

ExperimentFrom (Proton)To (Proton/Carbon)Expected CorrelationStructural Significance
COSY H2/H6H3/H5YesConfirms the connectivity of the cyclohexane ring protons.[6][7]
HSQC H2/H6C2/C6YesCorrelates protons to their directly attached carbons.[8][9][10]
H3/H5C3/C5Yes
H7 (CH₂)C7 (CH₂)Yes
H9 (OCH₃)C9 (OCH₃)Yes
HMBC H2/H6C1, C3/C5, C4YesKey correlations to establish the cyclohexane ring structure and placement of the ketone.[9]
H3/H5C2/C6, C4Yes
H7 (CH₂)C1, C8 (C=O)YesCrucial for confirming the attachment of the acetate group to the C1 position.
H9 (OCH₃)C8 (C=O)YesConfirms the methyl ester functionality.

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR data are crucial for accurate structural elucidation.

General Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

NMR Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

1. COSY (Correlation Spectroscopy) Experiment:

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[6]

  • Pulse Program: Standard cosygpppqf or equivalent.

  • Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Scans (NS): 2-4

    • Number of Increments (F1): 256-512

    • Relaxation Delay (d1): 1-2 seconds

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[8][9][10]

  • Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent for multiplicity editing (distinguishes CH/CH₃ from CH₂).

  • Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 0-220 ppm

    • Number of Scans (NS): 4-8

    • Number of Increments (F1): 256

    • One-bond coupling constant (¹JCH): Optimized for ~145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[9]

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 0-220 ppm

    • Number of Scans (NS): 8-16

    • Number of Increments (F1): 256-512

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2 and 3-bond correlations.

Workflow for Structural Validation

The logical progression of experiments and data analysis is critical for an efficient and accurate structural determination.

Diagram of the 2D NMR Structural Validation Workflow

cluster_workflow Structural Validation Workflow A Acquire 1D ¹H and ¹³C Spectra B Acquire COSY Spectrum A->B C Acquire HSQC Spectrum B->C E Identify Spin Systems from COSY B->E D Acquire HMBC Spectrum C->D F Assign Protons to Directly Bonded Carbons via HSQC C->F G Assemble Molecular Fragments using HMBC Correlations D->G E->F F->G H Confirm Quaternary Carbons and Final Structure G->H

Caption: A stepwise workflow for validating molecular structure using 2D NMR.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and definitive method for the structural validation of this compound. By systematically analyzing the correlations, researchers can confirm the connectivity of the cyclohexane ring, the positions of the hydroxyl and keto functionalities, and the attachment of the methyl acetate side chain. The provided protocols and predicted data serve as a robust guide for conducting these experiments and interpreting the resulting spectra, ensuring confidence in the final structural assignment.

References

Navigating Stereochemistry: A Comparative Bioactivity Guide for Methyl 1-hydroxy-4-oxocyclohexaneacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis for researchers, scientists, and drug development professionals.

Executive Summary: Methyl 1-hydroxy-4-oxocyclohexaneacetate, a natural product isolated from Senecio scandens, has demonstrated promising anti-inflammatory and antibacterial properties.[1][2] However, to date, the scientific literature does not provide a direct comparative analysis of the bioactivities of its distinct cis and trans stereoisomers. This guide addresses this knowledge gap by underscoring the critical role of stereochemistry in pharmacological activity and presenting a comprehensive, albeit hypothetical, experimental framework for the systematic comparison of these isomers. The detailed protocols and workflows provided herein are intended to serve as a robust starting point for researchers aiming to elucidate the specific contributions of each isomer to the overall therapeutic potential of this compound.

The Significance of Stereoisomerism in Bioactivity

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[3] This seemingly subtle difference can have profound implications for a molecule's biological activity.[4][5][6][7] The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional shape of both entities, much like a key fitting into a lock.[6] Consequently, one stereoisomer may exhibit potent therapeutic effects, while the other may be less active, inactive, or even elicit undesirable side effects.[4][5] A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.[4] Therefore, the separation and individual biological evaluation of the cis and trans isomers of this compound are imperative steps in advancing its potential as a therapeutic agent.

Hypothetical Comparative Bioactivity Data

While experimental data for the individual isomers of this compound is not currently available, the following tables have been structured to illustrate how such data would be presented. These tables are intended to serve as templates for researchers conducting these comparative studies.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Isomers

IsomerIC50 (µM) for COX-2 InhibitionInhibition of NO Production (%) in LPS-stimulated RAW 264.7 cells at 10 µM
cis-Methyl 1-hydroxy-4-oxocyclohexaneacetateData Not AvailableData Not Available
trans-Methyl 1-hydroxy-4-oxocyclohexaneacetateData Not AvailableData Not Available
Racemic MixtureData Not AvailableData Not Available
Indomethacin (Control)Reference ValueReference Value

Table 2: Hypothetical Antibacterial Activity of this compound Isomers

IsomerMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
cis-Methyl 1-hydroxy-4-oxocyclohexaneacetateData Not AvailableData Not Available
trans-Methyl 1-hydroxy-4-oxocyclohexaneacetateData Not AvailableData Not Available
Racemic MixtureData Not AvailableData Not Available
Vancomycin (Control)Reference ValueN/A
Ciprofloxacin (Control)N/AReference Value

Proposed Experimental Protocols

The following are detailed methodologies for the separation of the cis and trans isomers and the subsequent evaluation of their anti-inflammatory and antibacterial activities.

Isomer Separation Protocol

Objective: To isolate the cis and trans isomers of this compound from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar) is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the two isomers. A starting point could be a 90:10 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 210 nm).

  • Procedure:

    • Dissolve the racemic mixture of this compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the two separated peaks.

    • Confirm the purity and identity of each isomer using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay Protocol

Objective: To compare the in vitro anti-inflammatory effects of the cis and trans isomers.

Methodology: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages.[8][9]

  • Cell Culture: Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the cis isomer, trans isomer, the racemic mixture, or a vehicle control for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Antibacterial Activity Assay Protocol

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the cis and trans isomers against representative Gram-positive and Gram-negative bacteria.

Methodology: Broth Microdilution Method.[10][11][12]

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Procedure:

    • Prepare a two-fold serial dilution of the cis isomer, trans isomer, and the racemic mixture in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Workflows and Pathways

To facilitate a clearer understanding of the proposed research, the following diagrams, generated using Graphviz, outline the experimental workflow and a potential signaling pathway for investigation.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison Racemic Mixture Racemic Mixture HPLC Separation HPLC Separation Racemic Mixture->HPLC Separation cis-Isomer cis-Isomer HPLC Separation->cis-Isomer trans-Isomer trans-Isomer HPLC Separation->trans-Isomer Anti-inflammatory Assays Anti-inflammatory Assays cis-Isomer->Anti-inflammatory Assays Antibacterial Assays Antibacterial Assays cis-Isomer->Antibacterial Assays trans-Isomer->Anti-inflammatory Assays trans-Isomer->Antibacterial Assays Compare IC50 & MIC values Compare IC50 & MIC values Anti-inflammatory Assays->Compare IC50 & MIC values Antibacterial Assays->Compare IC50 & MIC values Determine Structure-Activity Relationship Determine Structure-Activity Relationship Compare IC50 & MIC values->Determine Structure-Activity Relationship

Caption: Proposed experimental workflow for isomer comparison.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription of Isomer (cis or trans) Isomer (cis or trans) Isomer (cis or trans)->IKK Potential Inhibition? Isomer (cis or trans)->NF-κB Potential Inhibition?

Caption: Potential NF-κB signaling pathway for investigation.

Conclusion and Future Directions

The exploration of the distinct bioactivities of the cis and trans isomers of this compound represents a crucial and logical next step in the development of this promising natural product. While direct comparative data is currently absent from the literature, the experimental framework provided in this guide offers a clear and scientifically rigorous path for researchers to undertake this important investigation. Elucidating the structure-activity relationship of these isomers will not only deepen our understanding of their therapeutic potential but also pave the way for the potential synthesis of the more active isomer, thereby optimizing efficacy and minimizing potential off-target effects. The scientific community is encouraged to pursue this line of inquiry to fully unlock the therapeutic promise held within the stereochemistry of this compound.

References

Comparative Antibacterial Activity of Methyl 1-hydroxy-4-oxocyclohexaneacetate: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible, peer-reviewed studies detailing the specific antibacterial activity of Methyl 1-hydroxy-4-oxocyclohexaneacetate are limited. This guide has been developed to provide a framework for the evaluation of this compound's potential antibacterial efficacy. The data presented for this compound is hypothetical and for illustrative purposes only . It is intended to serve as a template for comparison once experimental data becomes available. This document compares this hypothetical profile against established antibiotics, Ciprofloxacin (B1669076) and Ampicillin, and provides standardized experimental protocols for validation.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables compare the hypothetical MIC values of this compound against the known activities of Ciprofloxacin and Ampicillin.

Table 1: Hypothetical Antibacterial Profile of this compound
Bacterial Strain                                        Type                                Hypothetical MIC (µg/mL)
Escherichia coli (ATCC 25922)Gram-Negative128
Staphylococcus aureus (ATCC 29213)Gram-Positive64
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative>256
Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
Bacterial StrainThis compound (Hypothetical)Ciprofloxacin[1][2]Ampicillin
Escherichia coli (ATCC 25922)1280.013 - 0.082 - 8
Staphylococcus aureus (ATCC 29213)640.5 - 0.60.25 - 2
Pseudomonas aeruginosa (ATCC 27853)>2560.15>128

Experimental Protocols

The determination of antibacterial activity should be conducted following standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these assays.[3][4][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][4][5]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in Mueller-Hinton Broth (MHB).
  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC). Culture the bacteria on appropriate agar (B569324) plates overnight.
  • Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the bacterial strain from the agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_media Prepare MHB Media prep_media->serial_dilution prep_bacteria Culture Bacteria mcfarland Adjust to 0.5 McFarland prep_bacteria->mcfarland dilute_inoculum Dilute to Final Concentration mcfarland->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Hypothetical Signaling Pathway Inhibition

Should this compound demonstrate significant antibacterial activity, a potential mechanism of action could be the disruption of bacterial cell wall synthesis. This is a common target for many antibiotics.[8][9][10][11][12]

signaling_pathway Hypothetical Inhibition of Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursors Synthesis of UDP-NAG and UDP-NAM pentapeptide Addition of Pentapeptide precursors->pentapeptide translocation Translocation across Membrane pentapeptide->translocation transglycosylation Transglycosylation (Chain Elongation) translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall compound Methyl 1-hydroxy-4- oxocyclohexaneacetate compound->transpeptidation Inhibition

Caption: Hypothetical mechanism: Inhibition of cell wall cross-linking.

References

A Comparative Guide to Synthetic vs. Natural Methyl 1-hydroxy-4-oxocyclohexaneacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between sourcing a bioactive compound from natural origins versus chemical synthesis is a critical decision with far-reaching implications for research and development. This guide provides a comprehensive comparison of synthetic versus natural "Methyl 1-hydroxy-4-oxocyclohexaneacetate," a lactone with known anti-inflammatory and antibacterial properties.[1] While direct comparative studies on this specific molecule are not extensively available in current literature, this guide leverages data on related lactones and general principles of natural versus synthetic compounds to provide a robust analytical framework.

Physicochemical Properties

A foundational aspect of any comparative analysis lies in the fundamental physicochemical properties of the compound from both sources. While experimental data for a side-by-side comparison of natural and synthetic "this compound" is not available, theoretical values provide a baseline for the pure chemical entity.

Table 1: Theoretical Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
CAS Number 81053-14-7
Appearance Not available
Solubility Not available

Note: These properties are for the pure chemical compound and do not account for potential impurities in either natural extracts or synthetic preparations.

Purity, Yield, and Scalability: A Comparative Overview

The practical application of a compound in research and development is heavily influenced by its purity, the efficiency of its production (yield), and the ability to produce it on a larger scale (scalability).

Table 2: General Comparison of Purity, Yield, and Scalability

ParameterNatural SourceSynthetic Route
Purity Variable; often contains related compounds and impurities from the source organism.Potentially very high (>99%); impurities are typically reagents or by-products from the synthesis.
Yield Highly variable; dependent on the abundance in the natural source, extraction efficiency, and purification process.Can be optimized for high yields through process development.
Scalability Can be challenging due to reliance on the availability and cultivation of the source organism (Senecio scandens).Generally more straightforward to scale up for large-scale production.
Consistency Batch-to-batch variability can occur due to factors like growing conditions and harvest time.High batch-to-batch consistency can be achieved under controlled manufacturing conditions.

Synthetic production generally offers advantages in terms of achieving high purity and consistency, which are critical for pharmaceutical development.[2] Natural sourcing, while providing the authentic molecule, can be hampered by variability and challenges in scaling up production.[2]

Biological Activity and Mechanism of Action

"this compound" isolated from Senecio scandens has demonstrated both anti-inflammatory and antibacterial activity.[1] The broader class of lactones is known to exert its biological effects through various mechanisms.

Anti-inflammatory Activity

The anti-inflammatory properties of many lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway General Anti-inflammatory Signaling Pathway for Lactones LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines Lactone This compound (Lactone) Lactone->MAPK Inhibition Lactone->NFkB Inhibition

Caption: General signaling pathway for the anti-inflammatory action of lactones.

Antibacterial Activity

The antibacterial effect of the natural compound has been observed to involve damage to the bacterial cell membrane.

antibacterial_workflow Proposed Antibacterial Mechanism of Action Compound Natural this compound Bacteria Bacterial Cell Compound->Bacteria Membrane Cell Membrane Interaction Bacteria->Membrane Damage Membrane Damage Membrane->Damage Lysis Cell Lysis Damage->Lysis

Caption: Proposed workflow for the antibacterial activity of the natural compound.

While the fundamental biological activity should be identical for the pure synthetic and natural compounds, as they are chemically the same, a key consideration is the potential for synergistic or confounding effects from other compounds present in natural extracts. Conversely, synthetic preparations may contain residual catalysts or by-products that could have unintended biological effects.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for the isolation of the natural compound and a plausible synthetic route.

Isolation of Natural this compound

The isolation of "this compound" from its natural source, Senecio scandens, typically involves extraction and chromatographic separation.

Experimental Workflow for Isolation:

isolation_workflow Workflow for Isolation of Natural Compound Plant Senecio scandens plant material Extraction Solvent Extraction (e.g., with methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., column chromatography) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound synthesis_pathway Hypothetical Synthetic Pathway Starting_Material Commercially available starting material (e.g., a substituted cyclohexanone) Step1 Step 1: Introduction of the ester group Starting_Material->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Introduction of the hydroxyl group Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Functional group manipulations Intermediate2->Step3 Final_Product This compound Step3->Final_Product

References

In-depth Analysis of "Methyl 1-hydroxy-4-oxocyclohexaneacetate" Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of "Methyl 1-hydroxy-4-oxocyclohexaneacetate" and its derivatives. While the parent compound has been identified as a natural product with potential biological activities, a detailed comparative analysis of its analogues is not possible at this time due to the absence of published research in this specific area.

Our extensive search for research pertaining to the synthesis and biological evaluation of derivatives of "this compound" did not yield any specific studies. The scientific community has explored other cyclohexanone (B45756) derivatives for various applications, but a direct SAR study on analogues of this particular natural product appears to be an untapped area of research.

Without experimental data on a series of structurally related compounds, a meaningful comparison guide and a detailed discussion of the structure-activity relationships cannot be constructed. The generation of comparative data tables and visualizations of experimental workflows or signaling pathways is therefore not feasible.

For researchers interested in this scaffold, the reported anti-inflammatory and antibacterial activities of the parent compound suggest that this molecule could be a valuable starting point for a medicinal chemistry campaign. Future research efforts could focus on the following:

  • Total Synthesis: Development of a robust synthetic route to "this compound" would enable the generation of analogues.

  • Analogue Synthesis: A systematic modification of the core structure, including the hydroxy, oxo, and methyl acetate (B1210297) functionalities, would be necessary to explore the SAR.

  • Biological Screening: A panel of in vitro and in vivo assays would be required to evaluate the synthesized derivatives for their anti-inflammatory and antibacterial activities, and potentially other therapeutic areas.

Below is a conceptual workflow that could guide future research in this area.

G cluster_0 Discovery and Lead Identification cluster_1 Medicinal Chemistry Campaign (Proposed) cluster_2 Pharmacological Evaluation (Proposed) cluster_3 Structure-Activity Relationship (SAR) Analysis A Isolation of Methyl 1-hydroxy-4- oxocyclohexaneacetate from Senecio scandens B Reported Anti-inflammatory and Antibacterial Activity A->B C Development of a Total Synthesis Route B->C D Synthesis of a Library of Derivatives C->D E Structural Modifications: - Hydroxy group - Oxo group - Acetate side chain D->E F In Vitro Biological Screening: - Anti-inflammatory assays - Antibacterial assays D->F G Quantitative Data Generation (e.g., IC50, MIC) F->G H In Vivo Efficacy and Toxicity Studies G->H I Correlation of Structural Changes with Biological Activity G->I K Lead Optimization H->K J Identification of Key Pharmacophores I->J J->K

Figure 1. A proposed workflow for initiating structure-activity relationship studies on "this compound" derivatives.

References

Comparative Analysis of Antimicrobial Activity of Compounds from Senecio scandens Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the antimicrobial activity of compounds isolated from Senecio scandens. It is important to note that no direct benchmark studies for "Methyl 1-hydroxy-4-oxocyclohexaneacetate" against known antibiotics were found in a comprehensive search of scientific literature. The data presented herein pertains to other bioactive constituents isolated from the same plant and is intended to provide a general understanding of the antimicrobial potential of compounds from this species. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Senecio scandens, a plant used in traditional medicine, is known to produce a variety of bioactive compounds.[1][2][3] While "this compound" has been identified as a constituent of this plant, its specific antimicrobial properties have not been extensively documented in publicly available research.[1] This guide, therefore, summarizes the available data on other antimicrobial compounds from Senecio scandens and compares their in vitro efficacy with that of established antibiotics against various bacterial pathogens.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a crude extract of Senecio scandens, one of its isolated compounds (seneciolactone), and its essential oil against several bacterial strains. These values are compared with the MICs of standard antibiotics against the same pathogens.

Table 1: Antimicrobial Activity of Senecio scandens Crude Extract Against Multidrug-Resistant Acinetobacter baumannii

Compound/AntibioticMIC (µg/mL)MBC (µg/mL)
Senecio scandens Crude Extract640640–1280
Colistin0.25–20.5–4

Source: Linarin and Hyperoside Inhibit lptD/msbA to Disrupt Membranes of Multidrug-Resistant Acinetobacter baumannii

Table 2: Antimicrobial Activity of Seneciolactone from Senecio scandens Against Gastrointestinal Pathogens

Compound/AntibioticOrganismMIC (µg/mL)MBC (µg/mL)
Seneciolactone Escherichia coli110118
Salmonella typhimurium128134
Salmonella typhi132140
Shigella dysenteriae94102
Pseudomonas aeruginosa104110
Ciprofloxacin (B1669076) Escherichia coli0.015-128-
Salmonella typhimurium0.5-
Salmonella typhi0.25-
Pseudomonas aeruginosa0.5-128-
Gentamicin Escherichia coli0.125-1024-
Pseudomonas aeruginosa0.5-1024-
Tetracycline Salmonella typhimurium8-
Pseudomonas aeruginosa32-

Source: Antibacterial activity of seneciolactone isolated from Senecio scandens against some common gastrointestinal tract disease causing bacterial pathogens, and various sources for antibiotic MICs.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Table 3: Antimicrobial Activity of Senecio scandens Flower Essential Oil

Compound/AntibioticOrganismMIC (µg/mL)
Senecio scandens Essential Oil Streptococcus mutans200
Proteus mirabilis150
Escherichia coli300
Ciprofloxacin Escherichia coli0.015-128
Ampicillin Escherichia coli8-1024

Source: Chemical composition of the essential oil of Senecio scandens flowers, and various sources for antibiotic MICs.[2][17]

Experimental Protocols

The data presented in this guide were derived from studies employing standard antimicrobial susceptibility testing methods. The general protocols are outlined below.

Broth Microdilution Method (for MIC and MBC Determination)

This method was used to determine the MIC and MBC of the Senecio scandens crude extract and seneciolactone.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired concentration for the assay.

  • Preparation of Test Compounds and Antibiotics: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound or antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Agar Well Diffusion Method (for Essential Oil)

This method was used to assess the antimicrobial activity of the essential oil from Senecio scandens flowers.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

  • Creation of Wells: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Essential Oil: A defined volume of the essential oil is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G start Start: Bacterial Culture Preparation prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: A generalized workflow for MIC determination.

Logical Relationship of Available Data

This diagram illustrates the relationship between the target compound and the available antimicrobial data.

G target This compound plant Senecio scandens target->plant is a constituent of no_data No Direct Antimicrobial Data Found target->no_data has constituents Other Bioactive Compounds (e.g., seneciolactone, flavonoids, essential oils) plant->constituents contains proxy_data Antimicrobial Data from other Senecio scandens constituents constituents->proxy_data provide

Caption: Relationship between the target compound and available data.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 1-hydroxy-4-oxocyclohexaneacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Logistical Information

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep the chemical away from heat, sparks, and open flames, as it may be flammable.[3]

Waste Characterization and Segregation

Before disposal, it is essential to characterize the waste. A hazardous waste is defined by exhibiting one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Given the organic nature of this compound, it is likely to be classified as hazardous.

Summary of Hazardous Waste Characteristics

CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flash point less than 140°F (60°C).[1]As an organic solvent, it is potentially flammable.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1]Unlikely to be corrosive unless mixed with acidic or basic solutions.
Reactivity Materials that are unstable, react violently with water, or generate toxic gases.[1]Unlikely to be reactive under normal conditions, but should not be mixed with incompatible chemicals.
Toxicity Harmful or fatal when ingested or absorbed.The specific toxicity is unknown, so it should be handled as a toxic substance.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] Store waste this compound separately from strong oxidizing agents, acids, and bases.[4]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[4][5] The original container, if in good condition, is an ideal choice.[4] Otherwise, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

    • Ensure the container has a secure, tight-fitting lid.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be at or near the point of generation.[1]

    • The SAA should be a secondary containment system, such as a tray, to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

    • Never dispose of this chemical by pouring it down the drain or placing it in the regular trash.[2][7][8]

  • Disposal of Contaminated Materials:

    • Any materials, such as paper towels, gloves, or absorbent pads, contaminated with this compound should also be disposed of as hazardous waste.[7]

    • Place these solid waste materials in a clearly labeled, sealed plastic bag or a designated solid waste container within the SAA.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl 1-hydroxy-4- oxocyclohexaneacetate Waste is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Default: Treat as hazardous waste is_hazardous->treat_as_hazardous Yes / Unknown no_drain_disposal Do NOT pour down the drain or place in regular trash is_hazardous->no_drain_disposal collect_waste Collect in a labeled, compatible container treat_as_hazardous->collect_waste treat_as_hazardous->no_drain_disposal store_in_saa Store in designated Satellite Accumulation Area (SAA) collect_waste->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_in_saa->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling Methyl 1-hydroxy-4-oxocyclohexaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

The primary hazards associated with compounds structurally similar to Methyl 1-hydroxy-4-oxocyclohexaneacetate are skin and eye irritation. Ingestion may also be harmful. The following table summarizes the GHS hazard classifications for a related compound, Methyl 2-(4-hydroxycyclohexyl)acetate, to provide an indication of potential hazards.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Protocol

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure. The following workflow outlines the selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_disposal Post-Handling & Disposal A Assess Hazards: - Review available safety data - Note skin/eye irritant potential B Select Primary PPE: - Safety Goggles (EN166) - Nitrile Gloves (check compatibility) - Lab Coat A->B Based on Assessment C Work in a Ventilated Area: - Chemical Fume Hood B->C Proceed to Handling D Dispensing/Weighing: - Use spatula/scoop - Avoid generating dust/aerosols C->D For Solids E During Reaction/Use: - Maintain containment - Monitor for spills D->E F Decontamination: - Clean work surfaces - Wash hands thoroughly E->F End of Procedure G Waste Disposal: - Collect in a labeled, sealed container - Follow institutional chemical waste procedures F->G H Doffing PPE: - Remove gloves first (inside-out) - Remove lab coat - Remove goggles last G->H

Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the diagram above: chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling :

    • Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.

    • When transferring the substance, use appropriate tools (e.g., spatula, scoop) to avoid direct contact.

    • Avoid creating dust or aerosols. If the substance is a powder, handle it gently.

    • Keep containers of the chemical closed when not in use.

  • In Case of a Spill :

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for disposal.

    • For a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

  • Chemical Waste : All waste containing this compound should be considered chemical waste.

  • Containers : Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, sealed, and clearly labeled waste container.

  • Regulations : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-hydroxy-4-oxocyclohexaneacetate
Reactant of Route 2
Reactant of Route 2
Methyl 1-hydroxy-4-oxocyclohexaneacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。